Ac4GalNAlk
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25NO10 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1 |
InChI Key |
PODQGPKRSTUNAT-ILNABNIYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Ac4GalNAlk Metabolic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the mechanism behind N-propargylgalactosamine tetraacetate (Ac4GalNAlk) metabolic labeling, a powerful technique for studying protein glycosylation. We will delve into the metabolic pathway, the enhancement of labeling efficiency through metabolic engineering, and the subsequent bioorthogonal detection methods.
Introduction to Metabolic Glycoengineering
Metabolic oligosaccharide engineering (MOE) is a technique that enables the study of protein glycosylation by introducing chemically modified monosaccharides into cellular glycans. These modified sugars, often containing bioorthogonal functional groups like azides or alkynes, are processed by the cell's natural metabolic pathways and incorporated into glycoproteins. The bioorthogonal handle then allows for the specific detection and visualization of these newly synthesized glycoconjugates through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".
This compound is a peracetylated, membrane-permeable synthetic monosaccharide that carries an alkyne group. It serves as a metabolic precursor for the unnatural nucleotide sugar UDP-N-propargylgalactosamine (UDP-GalNAlk), which can then be incorporated into O-linked glycoproteins.
The Metabolic Pathway of this compound
The metabolic labeling process using this compound can be broken down into a series of intracellular steps. Upon entering the cell, the hydrophobic acetyl groups of this compound are removed by cytosolic esterases, yielding GalNAlk. This free monosaccharide then enters the GalNAc salvage pathway.
The key enzymatic steps are:
-
Phosphorylation: The enzyme GALK2 phosphorylates GalNAlk to GalNAlk-1-phosphate.
-
UDP-Sugar Formation: The pyrophosphorylase AGX1 or AGX2 then converts GalNAlk-1-phosphate to the activated nucleotide sugar UDP-GalNAlk.[1][2]
-
Glycosylation: Glycosyltransferases (GTs), specifically polypeptide GalNAc transferases (GalNAc-Ts) located in the secretory pathway, utilize UDP-GalNAlk as a substrate to incorporate the alkyne-tagged sugar into nascent polypeptide chains, forming O-linked glycans.[2][3]
-
Epimerization: In the cytosol, UDP-GalNAlk can be interconverted to UDP-N-propargylglucosamine (UDP-GlcNAlk) by the UDP-GalNAc/GlcNAc 4′-epimerase (GALE).[2] This interconnects the UDP-GalNAc and UDP-GlcNAc pools and can lead to the labeling of GlcNAc-containing glycans as well.
However, the natural efficiency of this process for this compound is low, as AGX1 appears to be a bottleneck in the biosynthesis of UDP-GalNAlk.[1]
Enhancing Labeling Efficiency with Metabolic Engineering
To overcome the low efficiency of this compound labeling, a metabolic engineering approach has been developed. This involves the overexpression of an engineered mutant of the pyrophosphorylase AGX1 (mut-AGX1).[1][4] This engineered enzyme exhibits significantly higher activity towards the unnatural substrate, dramatically boosting the production of UDP-GalNAlk.[1] This increased availability of the activated sugar leads to a substantial increase in its incorporation into glycoproteins, with reports of up to a two-orders-of-magnitude increase in bioorthogonal cell surface labeling.[1][4]
This enhancement is critical for robust detection and makes this compound a highly effective tool for probing protein glycosylation, especially when combined with mut-AGX1 expression.
Bioorthogonal Detection via Click Chemistry
Once the alkyne-tagged sugar is incorporated into glycoproteins, it can be detected using a bioorthogonal reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the covalent ligation of the alkyne group on the sugar with a reporter molecule containing an azide group. The reporter molecule can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics, or other probes for various downstream applications.[2]
The CuAAC reaction is highly specific and proceeds rapidly under biocompatible conditions, allowing for the sensitive and selective detection of labeled glycoproteins in complex biological samples, including living cells.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound metabolic labeling, providing a basis for experimental design.
| Parameter | Cell Line | Concentration | Incubation Time | Fold Increase in Labeling (mut-AGX1 vs WT-AGX1) | Reference |
| This compound | K-562 | 50 µM | Not Specified | Up to 100-fold | [1][4] |
| caged GalNAlk-1-phosphate | K-562 | 25 µM | Not Specified | Up to 100-fold | [1] |
| Ac4GlcNAlk | K-562 | 50 µM | Not Specified | ~10-fold | [1] |
| This compound | 4T1 | 25 µM | Not Specified | Significant enhancement observed | [1] |
| Reagent | Concentration | Purpose | Reference |
| This compound | 10-50 µM | Metabolic Labeling | [1][4] |
| Ac4GlcNAlk | 50 µM | Metabolic Labeling | [1][4] |
| Ac4ManNAlk | 10 µM | Control for sialic acid pathway labeling | [1] |
| caged GalNAlk-1-phosphate | 25-50 µM | Bypassing the initial phosphorylation step | [1] |
| CF680-picolyl azide | Not Specified | NIR fluorophore for in-gel fluorescence | [1] |
| biotin-picolyl-azide | Not Specified | Biotin tag for microscopy and affinity purification | [1] |
Experimental Protocols
The following are generalized protocols for this compound metabolic labeling and subsequent CuAAC detection, based on published methods.[1]
Cell Culture and Transfection
-
Culture cells of interest in appropriate growth medium. For experiments utilizing enhanced labeling, stably transfect cells with a plasmid expressing mut-AGX1. Transposase-mediated integration can be used for hard-to-transfect cell lines.
-
Select and maintain a stable cell line expressing mut-AGX1.
Metabolic Labeling
-
Plate cells at a suitable density.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium to a final concentration of 10-50 µM. A DMSO-only control should be run in parallel.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the unnatural sugar.
On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
After metabolic labeling, wash the cells with PBS.
-
For cell surface labeling, prepare a click reaction cocktail. A typical cocktail includes:
-
An azide-functionalized reporter probe (e.g., a fluorescent dye or biotin).
-
A copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or a copper(I) complex).
-
A copper-chelating ligand (e.g., BTTAA) to stabilize the copper(I) and minimize cytotoxicity.
-
-
Incubate the cells with the click reaction cocktail for a short period (e.g., 30-60 minutes) at room temperature or 37°C.
-
Wash the cells extensively with PBS to remove unreacted click reagents.
-
The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or cell lysis for western blotting or proteomics).
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key processes in this compound metabolic labeling.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound labeling.
Caption: Enhancement of labeling by mut-AGX1.
References
Unveiling the Glycoproteome: A Technical Guide to Ac4GalNAlk for Studying Protein Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein glycosylation, a critical post-translational modification, plays a pivotal role in a vast array of biological processes, from protein folding and stability to cell signaling and immune recognition. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making the study of glycoproteins, or the "glycoproteome," a crucial endeavor for both basic research and therapeutic development. This technical guide provides an in-depth exploration of tetra-acetylated N-propargyloxycarbonylgalactosamine (Ac4GalNAlk), a powerful chemical tool for metabolic labeling and analysis of O-linked protein glycosylation. We will delve into the underlying principles of this compound-mediated metabolic oligosaccharide engineering (MOE), provide detailed experimental protocols, present quantitative data for experimental design, and discuss the applications and considerations for its use in research and drug discovery.
Introduction to Metabolic Oligosaccharide Engineering (MOE) and this compound
Metabolic oligosaccharide engineering (MOE) is a technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans. This is achieved by providing cells with chemically modified monosaccharide precursors that are taken up and processed by the cell's own glycosylation machinery. These modified sugars are then incorporated into glycoproteins, which can be subsequently detected and identified using bioorthogonal "click" chemistry reactions.
This compound is a peracetylated, alkyne-tagged derivative of N-acetylgalactosamine (GalNAc). As a "caged" analogue, its acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, releasing the active GalNAlk molecule. GalNAlk then enters the GalNAc salvage pathway, where it is converted into the corresponding UDP-sugar, UDP-GalNAlk. This modified sugar nucleotide is then used by glycosyltransferases (GTs) as a substrate to incorporate the alkyne-tagged GalNAlk into nascent O-linked glycans on proteins. The presence of the alkyne handle allows for the selective attachment of probes for visualization or enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.
The Metabolic Pathway of this compound
The metabolic fate of this compound within the cell is a critical aspect of its application. The efficiency of its conversion to UDP-GalNAlk and subsequent incorporation into glycoproteins can be a limiting factor.
The GalNAc Salvage Pathway and the AGX1 Bottleneck
This compound enters the GalNAc salvage pathway, which involves the sequential action of a kinase (GALK2) and a pyrophosphorylase (AGX1/2) to produce UDP-GalNAc. However, the wild-type AGX1 enzyme has been identified as a metabolic bottleneck, exhibiting low efficiency in converting modified GalNAc-1-phosphate analogues to their corresponding UDP-sugars. This results in relatively weak labeling of glycoproteins when using this compound alone.
Overcoming the Bottleneck with Engineered mut-AGX1
To enhance the efficiency of this compound labeling, a mutant version of the pyrophosphorylase, mut-AGX1, has been engineered. Co-expression of mut-AGX1 in cells significantly boosts the biosynthesis of UDP-GalNAlk from this compound, leading to a dramatic increase in the incorporation of the alkyne tag into glycoproteins—by up to two orders of magnitude. This metabolic engineering approach transforms this compound from a weak to a highly efficient MOE reagent.
Interplay with GlcNAc Metabolism and the Role of GALE
In mammalian cells, UDP-GalNAc and UDP-N-acetylglucosamine (UDP-GlcNAc) pools are interconnected by the UDP-GalNAc/GlcNAc 4'-epimerase, GALE. This enzyme can interconvert UDP-GalNAlk and UDP-GlcNAlk, the corresponding alkyne-tagged GlcNAc analogue. This means that labeling with this compound can potentially result in the incorporation of the alkyne tag into both O-GalNAc and O-GlcNAc-modified proteins. The extent of this epimerization can influence the specificity of labeling.
Caption: Metabolic pathway of this compound for labeling O-linked glycoproteins.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., K-562, 4T1) in appropriate cell culture plates and grow to a desired confluency (typically 70-80%).
-
Transfection with mut-AGX1 (Optional but Recommended): For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 using a suitable transfection reagent. Stable integration of the plasmid is recommended for long-term studies.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
This protocol is for labeling cell surface glycoproteins.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold phosphate-buffered saline (PBS) to remove any unreacted this compound.
-
Preparation of Click Chemistry Reagents:
-
Azide-Fluorophore: Prepare a stock solution of an azide-conjugated fluorophore (e.g., CF680-picolyl azide, biotin-picolyl-azide) in DMSO.
-
Copper(I) Catalyst: Prepare a fresh solution of a copper(I) source (e.g., CuSO4) and a copper-chelating ligand (e.g., THPTA) in water.
-
Reducing Agent: Prepare a fresh solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Click Reaction:
-
Resuspend the washed cells in PBS.
-
Add the azide-fluorophore, copper(I) catalyst, and reducing agent to the cell suspension in that order. The final concentrations should be optimized but are typically in the range of 25-100 µM for the azide-fluorophore, 50-200 µM for CuSO4, 250-1000 µM for the ligand, and 2.5-5 mM for sodium ascorbate.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove excess click chemistry reagents.
-
Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.
Caption: Experimental workflow for on-cell CuAAC of this compound-labeled cells.
In-Gel Fluorescence Detection
-
Cell Lysis: After on-cell CuAAC with a fluorescent azide, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Fluorescence Scanning: Visualize the labeled glycoproteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Mass Spectrometry-Based Proteomic Analysis
-
Cell Lysis and Protein Precipitation: Lyse the this compound-labeled cells and precipitate the proteins to remove interfering substances.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide).
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Enrichment of Glycopeptides (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
-
Click Chemistry on Peptides: Perform the CuAAC reaction on the peptide mixture to attach a biotin tag to the alkyne-modified glycopeptides.
-
Affinity Purification of Biotinylated Glycopeptides: Use streptavidin-coated beads to capture the biotinylated glycopeptides.
-
LC-MS/MS Analysis: Elute the captured glycopeptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the glycoproteins and map the sites of glycosylation.
Quantitative Data and Considerations
Labeling Efficiency
The expression of mut-AGX1 is crucial for achieving high labeling efficiency with this compound.
| Condition | Relative Labeling Efficiency | Reference |
| WT-AGX1 | Low | |
| mut-AGX1 | High (up to 100-fold increase) |
Comparison with Azide-Tagged Reagents
This compound and the commonly used azide-tagged analogue, Ac4GalNAz, have been shown to label different subsets of glycoproteins, suggesting they may be utilized by different glycosyltransferases. This makes them potentially complementary tools for a more comprehensive analysis of the glycoproteome.
| Reagent | Labeled Glycoprotein Subset | Reference |
| This compound | A specific subset of O-GalNAc glycoproteins | |
| Ac4GalNAz | A broader range of O-GalNAc glycoproteins |
Recommended
The Discovery and Development of Ac4GalNAlk: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: The study of protein glycosylation, a critical post-translational modification involved in a vast array of physiological and pathological processes, has been significantly advanced by the development of chemical tools that allow for the visualization and analysis of glycans in living systems. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful technique in this field. MOE involves introducing chemically tagged monosaccharides into cellular pathways, where they are incorporated into glycoproteins and can be subsequently detected using bioorthogonal chemistry. This guide provides an in-depth technical overview of one such chemical reporter, N-(propargyl)-1,3,4,6-tetra-O-acetyl-D-galactosamine (Ac4GalNAlk), a tool for probing O-GalNAc glycosylation.
Discovery and Rationale for Development
The development of this compound and similar alkyne-tagged monosaccharides arose from the need for specific and versatile probes for metabolic labeling. The alkyne group serves as a bioorthogonal handle that can be specifically ligated to an azide-containing probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This allows for the attachment of fluorophores, biotin, or other reporters for downstream analysis.
Early work in the field focused on azide-modified sugars. However, researchers like Zaro et al. explored alkyne-modified sugars such as this compound to provide an alternative and complementary tool.[1] A key motivation was to develop probes that could distinguish between different types of glycosylation. For instance, it was found that the azide-bearing reporters Ac4GlcNAz and Ac4GalNAz could be interconverted by the epimerase GALE, leading to ambiguity in labeling O-GlcNAc versus mucin-type O-GalNAc glycans.[1] Alkyne-modified sugars like this compound were investigated to overcome this limitation, as they exhibit less metabolic crosstalk.[1]
While the precise first synthesis of this compound is not detailed in a singular "discovery" paper, its development is rooted in the foundational work on GalNAc analogues by research groups such as that of Piller. In 2012, Pouilly et al. reported the synthesis and enzymatic evaluation of a variety of GalNAc analogues to probe the substrate specificity of the mammalian GalNAc salvage pathway, laying the groundwork for the use of molecules like this compound.[2]
The Metabolic Pathway of this compound
This compound is a peracetylated, membrane-permeable precursor. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing N-propargylgalactosamine (GalNAlk). GalNAlk then enters the GalNAc salvage pathway to be converted into the corresponding nucleotide sugar, UDP-GalNAlk, which is the donor substrate for glycosyltransferases.
The key enzymatic steps are:
-
Phosphorylation: GalNAlk is phosphorylated by galactokinase-2 (GALK2) to produce GalNAlk-1-phosphate.
-
UDP-sugar formation: GalNAlk-1-phosphate is then converted to UDP-GalNAlk by the UDP-N-acetylgalactosamine pyrophosphorylase AGX1.
-
Glycosyltransferase incorporation: UDP-GalNAlk is used by polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) in the Golgi apparatus to glycosylate proteins.
-
Epimerization: In the cytosol, UDP-GalNAlk can be epimerized to UDP-GlcNAlk by the UDP-galactose-4'-epimerase (GALE).
However, a significant challenge in the use of this compound is the inefficiency of the wild-type AGX1 enzyme in converting the modified GalNAlk-1-phosphate to UDP-GalNAlk.[3] This metabolic bottleneck leads to low levels of glycoprotein labeling.[3]
Enhancing this compound Efficiency through Metabolic Engineering
A breakthrough in the utility of this compound came from the work of Cioce, Bertozzi, Schumann, and colleagues, who identified AGX1 as the rate-limiting step in the metabolic activation of this compound.[3] To overcome this, they utilized an engineered version of AGX1 with a single point mutation (F383G), termed mut-AGX1.[3] This mutation expands the substrate-binding pocket of the enzyme, allowing it to accommodate the bulkier alkyne-modified substrate more efficiently.
The expression of mut-AGX1 in cells dramatically increases the biosynthesis of UDP-GalNAlk from this compound, leading to a significant enhancement of glycoprotein labeling—by up to two orders of magnitude.[3] This metabolic engineering approach transforms this compound from a weak metabolic reporter into a highly efficient tool for studying protein glycosylation.[3]
Below is a diagram illustrating the metabolic pathway and the role of mut-AGX1.
Quantitative Data
The following tables summarize the quantitative data regarding the efficiency of this compound labeling with and without the engineered enzyme, mut-AGX1.
Table 1: UDP-Sugar Biosynthesis in K-562 Cells
| Condition | UDP-GalNAlk Levels (relative) | UDP-GlcNAlk Levels (relative) |
| WT-AGX1 | Not detectable | Not detectable |
| mut-AGX1 | Detectable, comparable to native UDP-GalNAc | Detectable, comparable to native UDP-GlcNAc |
| mut-AGX1 + GALE-KO | Detectable | Not detectable |
Data derived from descriptions in Cioce et al., 2021.[3]
Table 2: Cell Surface Labeling Efficiency
| Cell Line | Condition | Labeling Reagent | Relative Fluorescence Intensity |
| K-562 | WT-AGX1 | Caged GalNAlk-1-phosphate | Low |
| K-562 | mut-AGX1 | Caged GalNAlk-1-phosphate | Up to 100-fold increase |
| 4T1 | Non-transfected | This compound | Low |
| 4T1 | mut-AGX1 expressing | This compound | High |
Data derived from descriptions in Cioce et al., 2021.[3]
Experimental Protocols
Metabolic Labeling of Cell Surface Glycoproteins
This protocol is adapted from the methods described by Cioce et al.[3]
Materials:
-
This compound (50 µM working concentration)
-
Cell culture medium appropriate for the cell line
-
Cells (e.g., K-562 or 4T1) with and without stable expression of mut-AGX1
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium to a final concentration of 50 µM.
-
Incubate the cells with the this compound-containing medium for 48-72 hours under standard cell culture conditions.
-
After incubation, harvest the cells and wash them three times with cold PBS to remove any unincorporated sugar.
-
The cells are now ready for downstream analysis, such as click chemistry labeling.
On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for labeling alkyne-tagged glycoproteins on the cell surface.
Materials:
-
Metabolically labeled cells
-
Azide-functionalized probe (e.g., CF680-picolyl azide or biotin-picolyl azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Resuspend the metabolically labeled cells in PBS.
-
Prepare the "click" reaction cocktail. For a 1 mL reaction, the final concentrations are typically:
-
100 µM CuSO4
-
500 µM THPTA
-
5 mM Sodium Ascorbate (prepare fresh)
-
25-50 µM azide-probe
-
-
Premix the CuSO4 and THPTA in PBS.
-
Add the azide-probe to the cell suspension.
-
Add the CuSO4/THPTA mixture to the cell suspension.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quench the reaction by washing the cells three times with PBS containing 1% BSA.
-
The cells are now labeled and can be analyzed by flow cytometry, fluorescence microscopy, or prepared for lysis and subsequent biochemical analysis.
In-Gel Fluorescence Analysis of Labeled Glycoproteins
This protocol allows for the visualization of labeled glycoproteins after separation by SDS-PAGE.
Materials:
-
Labeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Lyse the labeled cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration for all samples and add SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorophore used (e.g., for CF680, Ex/Em ~680/700 nm).
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for using this compound and the logical relationship between the components of the metabolic engineering strategy.
Applications in Drug Discovery and Development
The ability to efficiently and specifically label O-GalNAc glycans has significant implications for drug discovery and development. Aberrant glycosylation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound, particularly in combination with mut-AGX1, can be used to:
-
Identify novel biomarkers: By comparing the glycoproteomes of healthy and diseased cells, researchers can identify specific glycoproteins whose glycosylation patterns are altered. These may serve as new diagnostic or prognostic biomarkers.
-
Study disease mechanisms: The tool allows for the tracking of glycosylation changes in response to drug treatment or other stimuli, providing insights into the role of glycosylation in disease progression.
-
Develop targeted therapies: Glycoproteins that are specifically expressed on the surface of diseased cells can be targeted for therapy. This compound can be used to identify and validate these targets.
Conclusion
This compound has evolved from a specialized chemical probe into a robust and widely applicable tool for the study of protein glycosylation. The key development of an engineered pyrophosphorylase, mut-AGX1, has overcome the primary limitation of its metabolic inefficiency. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their studies of the glycome, paving the way for new discoveries in health and disease.
References
Ac4GalNAlk chemical structure and properties for researchers
An In-depth Technical Guide on N-(4-pentynoyl)-galactosamine tetraacylated (Ac4GalNAlk) for Metabolic Glycoengineering
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key metabolic chemical reporter for studying glycosylation. It details its chemical properties, metabolic pathway, experimental protocols, and data analysis techniques.
Introduction to this compound
N-(4-pentynoyl)-galactosamine tetraacylated, commonly abbreviated as this compound, is a synthetic, cell-permeable monosaccharide derivative. It is an unnatural N-acetylgalactosamine (GalNAc) analog containing a terminal alkyne group. This chemical handle allows for the visualization and enrichment of glycoconjugates through a bioorthogonal chemical reaction known as "click chemistry."[1][2] this compound is a powerful tool in the field of metabolic oligosaccharide engineering (MOE), enabling the study of protein glycosylation in living cells and organisms.[1][3][4]
The addition of four acetyl groups enhances the molecule's cell permeability, allowing it to be readily taken up by cells. Once inside the cell, the acetyl groups are removed by cellular esterases, and the resulting molecule enters the GalNAc salvage pathway.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-1,3,4,6-Tetraacetate-D-Galactopyranose | [5] |
| Common Synonyms | N-(4-pentynoyl)-galactosamine tetraacylated, Ac4GalNAl | [6] |
| CAS Number | 1810852-60-8 | [3][5] |
| Molecular Formula | C₁₉H₂₅NO₁₀ | [7][8] |
| Molecular Weight | 427.41 g/mol | [7][8] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [6][9] |
| Storage Conditions | Store at -20°C | [9] |
Metabolic Pathway and Bioorthogonal Labeling
This compound is a metabolic chemical reporter that is processed by the cellular machinery for glycosylation. The following diagram illustrates the metabolic pathway of this compound and its subsequent detection.
As shown in the diagram, this compound enters the cell and is deacetylated to GalNAlk. GalNAlk is then phosphorylated by galactokinase-2 (GALK2) to form GalNAlk-1-Phosphate. This intermediate is then converted to UDP-GalNAlk. This conversion is a critical and often rate-limiting step. The endogenous UDP-N-acetylglucosamine pyrophosphorylases (AGX1/2) are inefficient at converting GalNAlk-1-P to UDP-GalNAlk.[1] However, the expression of an engineered pyrophosphorylase, mut-AGX1, dramatically increases the efficiency of this step, leading to a significant enhancement in the labeling of glycoproteins.[1][3]
The resulting UDP-GalNAlk is then used as a substrate by various glycosyltransferases, such as GalNAc-transferases (GalNAc-Ts), which incorporate the alkyne-modified sugar into growing glycan chains on proteins.[1]
The alkyne handle on the incorporated sugar allows for its detection via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[2] This reaction forms a stable triazole linkage with an azide-containing probe, which can be a fluorophore for imaging or biotin for enrichment and proteomic analysis.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.
Materials:
-
This compound
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., K-562, HeLa)
-
(Optional) Plasmid encoding mut-AGX1 for enhanced labeling
-
DMSO
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
(Optional) Transfection with mut-AGX1: For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 according to the manufacturer's protocol. Allow for sufficient time for protein expression (e.g., 24-48 hours).
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM.[3][4] The optimal concentration may vary depending on the cell line and experimental goals.
-
Incubation: Incubate the cells for 24-72 hours under normal growth conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream analysis.
Click Chemistry Reaction for Fluorescence Microscopy
This protocol outlines the steps for visualizing this compound-labeled glycoproteins in fixed cells using a fluorescent azide probe.
Materials:
-
Metabolically labeled cells (from section 4.1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Chemistry Reaction Buffer:
-
100 mM Tris-HCl, pH 8.5
-
1 mM CuSO₄
-
100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other copper-chelating ligand
-
10 mM Sodium Ascorbate
-
-
Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)
-
PBS
Procedure:
-
Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. Add the following reagents in order to the reaction buffer: fluorescent azide probe (e.g., 2-10 µM), and freshly prepared sodium ascorbate.
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the workflow for detecting this compound-labeled glycoproteins by Western blot.
Quantitative Data and Applications
The use of mut-AGX1 significantly enhances the incorporation of this compound into cellular glycoproteins.
| Application | Key Finding | Reference(s) |
| Enhanced Metabolic Labeling | Co-expression of mut-AGX1 increases the bioorthogonal cell surface labeling with this compound by up to two orders of magnitude. | [1] |
| Proteomic Analysis | Enables the enrichment of alkyne-labeled glycoproteins using biotin-azide for subsequent identification and quantification by mass spectrometry. | [4] |
| Imaging Glycans | Allows for the visualization of glycans in cells and developing organisms. | [6] |
| Differential Glycoprotein Labeling | This compound labels a subset of O-GalNAc glycoproteins, providing a tool that is complementary to azide-tagged monosaccharide analogs. | [3] |
Conclusion
This compound is a versatile and powerful tool for the study of protein glycosylation. Its ability to be metabolically incorporated into glycans and subsequently detected with high specificity via click chemistry provides researchers with a robust method for investigating the roles of glycosylation in various biological processes. The optimization of its metabolic incorporation through the use of the engineered enzyme mut-AGX1 has further expanded its utility and sensitivity, making it an indispensable reagent in the field of chemical glycobiology.
References
- 1. scispace.com [scispace.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. confluore.com [confluore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Metabolic Journey of Ac4GalNAlk: A Technical Guide to its Incorporation into Cellular Glycans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the metabolic pathway and incorporation of N-alkynylgalactosamine tetraacetate (Ac4GalNAlk) into cellular glycans. This compound is a powerful tool in the field of metabolic oligosaccharide engineering (MOE), enabling the visualization and study of protein glycosylation. Understanding its mechanism of action is crucial for its effective application in research and drug development.
The Metabolic Pathway of this compound
This compound is a chemically modified monosaccharide that, when introduced to living cells, is metabolized and incorporated into the glycome.[1][2] As a hydrophobic, caged precursor, it readily crosses the plasma membrane.[1][2] Once inside the cell, a series of enzymatic reactions facilitate its integration into glycoproteins.
The incorporation of this compound follows a specific metabolic route:
-
Deprotection: Cytosolic thioesterases remove the acetyl groups from this compound, releasing the active monosaccharide, GalNAlk.[1]
-
Salvage Pathway Activation: GalNAlk enters the natural N-acetylgalactosamine (GalNAc) salvage pathway.[1][3]
-
Phosphorylation: The kinase GALK2 phosphorylates GalNAlk to form GalNAlk-1-phosphate.[1][3]
-
UDP-Sugar Formation: The pyrophosphorylase AGX1 or AGX2 then converts GalNAlk-1-phosphate into the corresponding nucleotide sugar, UDP-GalNAlk.[1][3] This step has been identified as a significant bottleneck in the metabolic labeling process.[1]
-
Glycosyltransferase Activity: Glycosyltransferases (GTs) utilize UDP-GalNAlk as a substrate, incorporating it into growing glycan chains on glycoproteins.[1][2]
-
Epimerization: The UDP-GalNAc/GlcNAc 4'-epimerase GALE can interconvert UDP-GalNAlk and UDP-GlcNAlk, which can lead to decreased specificity in glycan labeling.[1]
Enhancing Incorporation: Overcoming the AGX1 Bottleneck
Research has shown that the pyrophosphorylase AGX1 is a rate-limiting step in the biosynthesis of UDP-GalNAlk, which can impair the efficiency of metabolic labeling.[1] To address this, an engineered mutant of AGX1 (mut-AGX1) has been developed.[4][5] This engineered enzyme significantly boosts the biosynthesis of UDP-GalNAlk, leading to a dramatic increase in bioorthogonal cell surface labeling.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the impact of engineered AGX1 on this compound incorporation.
| Cell Line | Condition | Analyte | Fold Increase in Labeling (mut-AGX1 vs. WT-AGX1) | Reference |
| K-562 | Overexpression of AGX1 | This compound | Up to 100-fold | [2] |
| GALE-KO | Overexpression of AGX1 | This compound | ~10-fold | [2] |
| K-562 | Overexpression of AGX1 | Ac4GlcNAlk | ~10-fold | [2] |
Experimental Protocols
Cell Culture and Transfection for Enhanced this compound Incorporation
This protocol is adapted from studies utilizing K-562 cells.
-
Cell Culture: K-562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection:
-
Prepare plasmids encoding wild-type AGX1 (WT-AGX1) and mutant AGX1 (mut-AGX1).
-
For transfection, use a suitable method such as electroporation or lipid-based transfection reagents according to the manufacturer's instructions.
-
After transfection, allow cells to recover for 24-48 hours before proceeding with metabolic labeling.
-
Metabolic Labeling with this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Seeding: Seed the transfected K-562 cells in fresh culture medium at a desired density.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of GalNAlk into cellular glycans.
Bioorthogonal Labeling and Detection
This protocol utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for visualization.
-
Cell Harvesting and Washing: Harvest the metabolically labeled cells and wash them three times with cold PBS.
-
Optional Neuraminidase Treatment: To remove sialic acids and potentially enhance access to underlying glycans, cells can be treated with neuraminidase according to the manufacturer's protocol.[2]
-
Click Reaction:
-
Prepare a click reaction cocktail containing a fluorescently tagged picolyl azide (e.g., CF680-picolyl azide), a copper source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Resuspend the washed cells in the click reaction cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with cold PBS to remove excess click reagents.
-
Analysis:
-
In-gel Fluorescence: Lyse the cells, separate the proteins by SDS-PAGE, and visualize the labeled glycoproteins using a fluorescence scanner.[2]
-
Flow Cytometry: Analyze the fluorescence of individual cells to quantify the level of labeling.
-
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of this compound Incorporation
Caption: Metabolic pathway of this compound incorporation into cellular glycans.
Experimental Workflow for this compound Labeling and Detection
Caption: Experimental workflow for this compound labeling and detection.
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Optimization of metabolic oligosaccharide engineering with this compound and Ac4GlcNAlk by an engineered pyrophosphorylase | Crick [crick.ac.uk]
- 5. researchgate.net [researchgate.net]
Visualizing Glycoprotein Dynamics: An In-depth Technical Guide to Ac4GalNAlk
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoprotein dynamics is crucial for understanding a myriad of biological processes, from cell signaling and immune responses to disease progression. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful tool for probing these dynamics by enabling the visualization of glycans in living systems.[1] This guide focuses on a specific alkyne-tagged metabolic chemical reporter, N-alkynylgalactosamine tetraacetate (Ac4GalNAlk), providing a comprehensive overview of its application in visualizing glycoprotein dynamics.
This compound is a synthetic, cell-permeable monosaccharide analog that, once inside the cell, is processed by the cellular machinery and incorporated into nascent glycoproteins.[1] The alkyne handle then serves as a bioorthogonal reactive group for covalent ligation with azide-functionalized probes, a reaction commonly known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] This allows for the specific and sensitive detection of newly synthesized glycoproteins.
A key breakthrough in the utility of this compound has been the discovery that its efficient metabolic activation is significantly enhanced by the co-expression of an engineered pyrophosphorylase, mut-AGX1.[1][4] This engineered enzyme bypasses a metabolic bottleneck, leading to a dramatic increase in the biosynthesis of the corresponding UDP-sugar and subsequent incorporation into glycoproteins, boosting cell surface labeling by up to two orders of magnitude.[1][4][5]
This technical guide provides a detailed exploration of the core principles and methodologies for utilizing this compound to visualize glycoprotein dynamics, with a focus on quantitative data, experimental protocols, and visual representations of the underlying processes.
Data Presentation: Quantitative Analysis of this compound Labeling
The efficiency of this compound as a metabolic label is critically dependent on the expression of the engineered enzyme mut-AGX1. The following tables summarize the quantitative data from key experiments, highlighting the enhanced labeling efficiency in the presence of mut-AGX1.
Table 1: Dose-Dependent Cell Surface Labeling with this compound in the Presence of mut-AGX1
| This compound Concentration (µM) | Fold Increase in Fluorescence (mut-AGX1 vs. WT-AGX1) |
| 10 | ~10-fold |
| 25 | ~50-fold |
| 50 | ~100-fold |
Data synthesized from dose-response experiments in K-562 cells expressing either wild-type (WT) or mutant (mut) AGX1. The fold increase represents the enhanced labeling efficiency conferred by mut-AGX1.[1][4]
Table 2: Impact of mut-AGX1 Expression on Glycoprotein Labeling with Various Metabolic Reporters
| Metabolic Reporter | Concentration (µM) | mut-AGX1 Expression | Relative Labeling Intensity |
| This compound | 50 | - | Low |
| This compound | 50 | + | High |
| Ac4GlcNAlk | 50 | - | Very Low |
| Ac4GlcNAlk | 50 | + | High |
| Ac4ManNAlk | 10 | - | High |
| Ac4ManNAlk | 10 | + | High |
This table illustrates the specificity of mut-AGX1's effect. While this compound and Ac4GlcNAlk labeling is significantly enhanced, the labeling with Ac4ManNAlk, which enters a different metabolic pathway, remains unaffected by mut-AGX1 expression.[1][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using this compound to visualize glycoprotein dynamics.
Cell Culture and Transfection
-
Cell Lines: K-562 (human leukemia cell line) and 4T1 (murine breast cancer cell line) are commonly used.[1][7]
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For stable expression of mut-AGX1, cells are transfected with a suitable expression vector containing the mut-AGX1 gene using standard transfection reagents (e.g., Lipofectamine). Selection of stable transfectants is typically performed using an appropriate antibiotic (e.g., hygromycin).[7]
Metabolic Labeling with this compound
-
Cell Seeding: Seed the cells (both non-transfected and mut-AGX1 expressing) in appropriate culture vessels (e.g., 6-well plates or flasks) at a density that allows for logarithmic growth during the labeling period.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Labeling: Add this compound to the cell culture medium to the desired final concentration (e.g., 10-50 µM).[1] A DMSO-only control should be included.
-
Incubation: Incubate the cells for a period of 20 to 72 hours to allow for metabolic incorporation of the sugar analog into glycoproteins.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol is for labeling cell surface glycoproteins on live cells.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. A typical cocktail includes:
-
Azide-functionalized probe (e.g., biotin-picolyl azide for subsequent streptavidin-based detection, or a fluorescent azide like CF680-picolyl azide).
-
Copper(I) source (e.g., copper(II) sulfate).
-
Reducing agent to reduce Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate).
-
Copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency (e.g., TBTA).
-
-
Labeling: Resuspend the washed cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unreacted reagents.
Visualization and Analysis
-
Secondary Staining (if applicable): If a biotinylated azide probe was used, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-DTAF) for 30 minutes on ice.[4]
-
Washing: Wash the cells twice with cold PBS.
-
Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze using a flow cytometer to quantify the fluorescence intensity of the cell population.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Metabolic Labeling and Click Chemistry: Perform metabolic labeling and CuAAC as described above.
-
Fixation and Permeabilization (Optional, for intracellular targets): Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 if intracellular visualization is desired.
-
Counterstaining: Counterstain cellular compartments as needed (e.g., DAPI for nuclei).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope equipped with the appropriate filter sets.
-
Cell Lysis: After the click reaction with a fluorescent azide, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Imaging: Visualize the fluorescently labeled glycoproteins directly in the gel using a gel imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: Experimental workflow for visualizing glycoproteins using this compound.
Caption: The CuAAC "click chemistry" reaction for labeling glycoproteins.
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Chemistry with Ac4GalNAlk
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and Metabolic Glycoengineering
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment.[1] These reactions typically involve a pair of functional groups, a "chemical reporter" and a "probe," which are mutually reactive but inert to the biological milieu.[1][2] Key requirements for a bioorthogonal reaction include high selectivity, biocompatibility, rapid kinetics at low concentrations, and the formation of a stable covalent bond.[2]
Metabolic Glycoengineering (MGE) is a powerful application of bioorthogonal chemistry that enables the study of glycosylation, a ubiquitous and critical post-translational modification. In MGE, cells are supplied with a modified monosaccharide bearing a chemical reporter.[3][4] The cell's own metabolic machinery processes this sugar analog and incorporates it into glycoproteins and other glycoconjugates.[3][4] The embedded chemical reporter then serves as a handle for covalent ligation to a probe, allowing for visualization, purification, and identification of the modified biomolecules.[4]
Ac4GalNAlk: A Tool for Probing GalNAc Glycosylation
Structure and Properties: N-(prop-2-yn-1-yl)galactosamine, tetraacetylated (this compound) is a peracetylated derivative of N-acetylgalactosamine (GalNAc) that is functionalized with a terminal alkyne group. The four acetyl groups render the molecule hydrophobic, facilitating its passive diffusion across the cell membrane.[4][5] Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the hydrophilic GalNAlk molecule and making it available to the cellular machinery.
Mechanism of Incorporation: The unprotected GalNAlk monosaccharide enters the GalNAc salvage pathway.[3][6] This metabolic route involves two key enzymatic steps to activate the sugar for incorporation into glycans:
-
Phosphorylation: The enzyme galactokinase (GALK2) phosphorylates GalNAlk at the 1-position.
-
UDP-Sugar Formation: The resulting GalNAlk-1-phosphate is converted into the high-energy nucleotide sugar donor, UDP-GalNAlk, by the pyrophosphorylase AGX1/2.[3][6]
Glycosyltransferases (specifically GalNAc-transferases or GalNAc-Ts) then recognize UDP-GalNAlk and transfer the alkyne-modified sugar onto serine or threonine residues of proteins, primarily forming mucin-type O-linked glycans.[3]
It is important to note that this compound has been described as a "weak" MOE reagent, exhibiting low incorporation efficiency in some cell lines.[1][7] This is due to a metabolic bottleneck, primarily the inefficient conversion to UDP-GalNAlk by the native AGX1 enzyme.[3] However, research has shown that co-expression of an engineered, mutant version of AGX1 (mut-AGX1) can dramatically enhance UDP-GalNAlk biosynthesis, leading to an increase in cell surface labeling by up to two orders of magnitude.[3]
Additionally, the UDP-GalNAc/GlcNAc 4′-epimerase GALE can interconvert UDP-GalNAlk and its epimer, UDP-GlcNAlk.[3][6] This can lead to the incorporation of the alkyne tag into GlcNAc-containing glycans, potentially reducing the specificity of the labeling. Using GALE-knockout cell lines can prevent this epimerization.[3]
Bioorthogonal Ligation Reactions
Once the alkyne handle is incorporated into cellular glycans, it can be detected using a complementary azide-bearing probe via "click chemistry." The two most common reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that forms a stable triazole linkage between the alkyne-tagged glycoprotein and an azide probe. It requires a copper(I) catalyst, which is typically generated in situ by the reduction of copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate. The addition of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for protecting cells from copper toxicity and enhancing reaction efficiency.[8] CuAAC is well-suited for fixed cells or cell lysates due to the potential toxicity of the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative to CuAAC, making it ideal for live-cell imaging. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a toxic catalyst. While generally slower than CuAAC, the kinetics of SPAAC are sufficient for many biological applications, and various strained alkynes with different reaction rates are available.[9]
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of this compound.
Table 1: Metabolic Labeling Parameters
| Parameter | Value | Cell Lines | Notes |
|---|---|---|---|
| Working Concentration | 25-50 µM | K-562, 4T1 | Higher concentrations may be necessary for cell lines with lower uptake or without mut-AGX1 expression.[3] |
| Incubation Time | 24-72 hours | General | Optimal time should be determined empirically for each cell line and experimental goal. |
| Cytotoxicity (IC50) | Not Reported | N/A | No specific IC50 value for this compound is readily available in the literature. A cytotoxicity assay (see Protocol 3) is recommended to determine the optimal, non-toxic concentration for a specific cell line. |
Table 2: Bioorthogonal Reaction Kinetics
| Reaction Type | Reagent Example | Second-Order Rate Constant (k₂) | Notes |
|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | ~10² - 10³ M⁻¹s⁻¹ | Highly dependent on ligand and copper concentration. Generally considered much faster than SPAAC. |
| SPAAC | Benzyl Azide + [9+1]CPP | 2.2 x 10⁻³ M⁻¹s⁻¹ | Rate constants are highly dependent on the structure of the strained alkyne and the azide.[8] |
| SPAAC | Benzyl Azide + BCN | 0.15 M⁻¹s⁻¹ | BCN (Bicyclo[6.1.0]nonyne) is a moderately reactive cyclooctyne.[4] |
| SPAAC | Azido-glucopyranoside + DBCO | 0.32 - 1.22 M⁻¹s⁻¹ | Rate is influenced by buffer conditions (pH, type) and temperature.[5][10] |
| SPAAC | General Range | 10⁻³ - 1 M⁻¹s⁻¹ | A broad range of reactivities is available depending on the specific cyclooctyne used.[6] |
Experimental Protocols
The following protocols provide a starting point for the use of this compound. Optimization may be required for specific cell lines and applications.
Protocol 1: Metabolic Labeling of Glycoproteins with this compound
This protocol describes the metabolic incorporation of this compound into cellular glycoproteins.
Materials:
-
This compound (stock solution in sterile DMSO, e.g., 50 mM)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HEK293T, HeLa, K-562)
-
Standard cell culture plates and equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates, 10 cm dishes, or chamber slides for microscopy) at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Addition: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 50 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Control: Prepare a parallel culture treated with an equivalent volume of DMSO as a vehicle control.
-
-
Incubation: Return the cells to the incubator and culture for 24 to 72 hours. The optimal incubation time depends on the rate of protein glycosylation and turnover in the specific cell line and should be optimized.
-
Harvesting: After incubation, cells are ready for downstream applications.
-
For cell lysates (for in-gel fluorescence or Western blot), wash the cells twice with ice-cold PBS, then lyse using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
For fluorescence microscopy, proceed directly to cell fixation (see Protocol 2).
-
Protocol 2: Visualization of Labeled Glycoproteins via CuAAC and Fluorescence Microscopy
This protocol details the fixation, permeabilization, and fluorescent tagging of this compound-labeled cells for imaging.
Materials:
-
This compound-labeled and control cells on chamber slides or coverslips
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Azide-fluorophore probe (e.g., Alexa Fluor 488 Azide, stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (50 mM stock in water)
-
THPTA ligand (50 mM stock in water)
-
Sodium Ascorbate (500 mM stock in water, prepare fresh)
-
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction: Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume:
-
885 µL PBS
-
10 µL Azide-fluorophore stock (final concentration 5-50 µM)
-
20 µL CuSO4 stock (final concentration 1 mM)
-
65 µL THPTA stock (final concentration 3.25 mM)
-
20 µL Sodium Ascorbate stock (final concentration 10 mM)
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
-
Incubation: Remove the PBS from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with DAPI or Hoechst solution according to the manufacturer's instructions to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 3: In-Gel Fluorescence Analysis of Labeled Lysates
This protocol allows for the visualization of all alkyne-labeled proteins in a cell lysate.
Materials:
-
Cell lysate from this compound-labeled and control cells (1-5 mg/mL)
-
SDS-PAGE gels and electrophoresis equipment
-
Click Reaction Cocktail (as in Protocol 2)
-
Methanol and Acetic Acid for gel fixing
-
Gel imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine the following for a 50 µL reaction:
-
20 µg of protein lysate
-
Adjust volume to 25 µL with PBS
-
25 µL of 2x Click Reaction Cocktail (prepare a 2x concentrated version of the cocktail from Protocol 2).
-
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, and boil for 5 minutes at 95°C.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Gel Fixing: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.
-
Washing: Wash the gel with deionized water several times.
-
Imaging: Scan the gel using a fluorescence gel imager with excitation and emission wavelengths appropriate for the chosen fluorophore. A lane from the DMSO-treated control lysate should show little to no fluorescent signal.
-
Total Protein Stain: After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading across lanes.
Protocol 4: Determination of this compound Cytotoxicity (IC50) via MTT Assay
As no specific cytotoxicity data for this compound is readily available, this protocol describes how to determine the concentration that inhibits 50% of cell growth (IC50) using the MTT assay.[4][7][10]
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound (stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[10]
-
DMSO or a solubilization buffer
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical range might be from 0 µM (vehicle control) up to 500 µM or higher.
-
Treatment: Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a "no-cell" blank control containing only medium. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[7][10]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound), which is set to 100%.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.
-
Applications and Logical Workflows
This compound, coupled with bioorthogonal chemistry, is a versatile tool for probing protein glycosylation in various contexts.
Applications in Research and Drug Development:
-
Identifying Glycoproteins: Discovering which proteins are modified with O-GalNAc glycans in different cell states.
-
Monitoring Glycosylation Dynamics: Observing changes in glycosylation patterns in response to drug treatment, disease progression, or environmental stimuli.
-
Visualizing Glycan Localization: Determining the subcellular location of specific glycoproteins.
-
Target Identification and Validation: Identifying cell-surface glycoproteins that could serve as targets for antibody-drug conjugates or other targeted therapies.
-
Development of Diagnostics: Using changes in glycosylation as potential biomarkers for disease.
References
- 1. USA: GMA: Added sugar labeling would mislead consumers, falsely imply health concerns - Just Food [just-food.com]
- 2. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Ac4GalNAlk Metabolic Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metabolic labeling of mammalian cells using Ac4GalNAlk (N-pent-4-ynoyl-galactosamine tetraacetate), a chemical reporter for probing protein glycosylation. This method, a subset of metabolic oligosaccharide engineering (MOE), allows for the visualization and characterization of glycoconjugates in living systems.
Introduction
Metabolic oligosaccharide engineering (MOE) is a powerful technique to study protein glycosylation, an essential modulator of many biological processes.[1][2] MOE involves introducing chemically modified monosaccharides into cellular glycans, which can then be detected using bioorthogonal chemistry.[2][3] this compound is a weakly alkyne-labeled reagent that can be used to probe protein glycosylation.[4][5] Once inside the cell, the acetate groups are removed, and the resulting GalNAlk is metabolized through the GalNAc salvage pathway to form UDP-GalNAlk.[1][2] This nucleotide sugar is then incorporated into glycoproteins by glycosyltransferases.[1][2] The incorporated alkyne group can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[6][7][8]
Recent studies have shown that the efficiency of this compound labeling is often limited by a metabolic bottleneck at the pyrophosphorylase step in the GalNAc salvage pathway.[3][9] Overexpression of an engineered pyrophosphorylase, mut-AGX1, can significantly enhance the biosynthesis of UDP-GalNAlk and increase cell surface labeling by up to two orders of magnitude.[1][9]
Metabolic Pathway
The metabolic fate of this compound within a mammalian cell involves the GalNAc salvage pathway. The diagram below illustrates the key enzymatic steps leading to the incorporation of the alkyne-tagged sugar into glycoproteins.
Caption: Metabolic pathway of this compound in mammalian cells.
Experimental Workflow
The overall experimental workflow for this compound metabolic labeling and subsequent detection is outlined below. This process involves cell culture, metabolic labeling, cell harvesting and lysis, click chemistry, and downstream analysis.
Caption: General experimental workflow for this compound labeling.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies described in the literature.[1][9] Optimal conditions may vary depending on the cell line and experimental goals.
Materials:
-
Mammalian cell line of interest (e.g., K-562, HEK293T, 4T1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Plasmid encoding mut-AGX1 (optional, for enhanced labeling)
-
Transfection reagent (if using mut-AGX1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Azide-functionalized probe (e.g., biotin-azide, fluorescent azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
BCA protein assay kit
Procedure:
1. Cell Culture and Transfection (Optional) 1.1. Culture mammalian cells in their appropriate complete medium to ~70-80% confluency. 1.2. For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 according to the manufacturer's protocol for the chosen transfection reagent.[1][10] 1.3. Allow cells to recover for 24-48 hours post-transfection before starting the metabolic labeling.
2. Metabolic Labeling 2.1. Prepare a working solution of this compound in complete cell culture medium. The final concentration typically ranges from 10 µM to 50 µM.[1][9] A vehicle control (DMSO) should be run in parallel. 2.2. Remove the old medium from the cells and replace it with the this compound-containing medium. 2.3. Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[11] The optimal incubation time should be determined empirically for each cell line and experimental setup.
3. Cell Harvesting and Lysis 3.1. After incubation, gently wash the cells twice with ice-cold PBS to remove any unincorporated this compound. 3.2. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). 3.3. Lyse the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail. 3.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 3.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 3.6. Collect the supernatant and determine the protein concentration using a BCA protein assay.
4. Click Chemistry Reaction (CuAAC) 4.1. In a microcentrifuge tube, combine the following components in order:
- Cell lysate (containing 20-50 µg of protein)
- Azide-functionalized probe (e.g., 100 µM final concentration)
- TBTA (100 µM final concentration, from a 1.7 mM stock in DMSO)
- Copper(II) sulfate (1 mM final concentration)
- TCEP (1 mM final concentration, freshly prepared) or Sodium Ascorbate (1 mM final concentration, freshly prepared) 4.2. Adjust the final volume with PBS or lysis buffer. 4.3. Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent azide probe.
5. Downstream Analysis 5.1. In-gel Fluorescence: 5.1.1. Add 4X SDS-PAGE loading buffer to the click reaction mixture. 5.1.2. Separate the proteins by SDS-PAGE. 5.1.3. Visualize the labeled glycoproteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. 5.2. Western Blotting and Affinity Purification (for biotin-azide): 5.2.1. After SDS-PAGE, transfer the proteins to a PVDF membrane. 5.2.2. Probe the membrane with streptavidin-HRP to detect biotinylated glycoproteins. 5.2.3. For affinity purification, incubate the click reaction mixture with streptavidin-coated beads. Elute the captured proteins for subsequent analysis, such as mass spectrometry.[12] 5.3. Flow Cytometry (for cell surface labeling): 5.3.1. For analyzing cell surface glycans, perform the click reaction on intact cells before lysis. 5.3.2. After labeling, wash the cells and analyze them by flow cytometry to quantify the fluorescence signal.[9]
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for this compound metabolic labeling. These values are derived from published studies and should be used as a starting point for optimization.[1][9]
| Parameter | Cell Line | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| Labeling Concentration | K-562 | 50 µM | 48 hours | Significant increase in cell surface labeling with mut-AGX1 expression. | [1][9] |
| 4T1 | 50 µM | 48 hours | Detectable glycoprotein labeling, enhanced with mut-AGX1. | [10] | |
| Time Course | hUCB-EPCs | 10, 20, 50 µM | 72 hours | Dose-dependent increase in labeling. | [11] |
| Enhancement with mut-AGX1 | K-562 | 25 µM | 48 hours | Up to two orders of magnitude increase in fluorescence compared to wild-type AGX1. | [1][9] |
Conclusion
This compound metabolic labeling is a versatile tool for studying protein glycosylation in mammalian cells. The efficiency of this technique can be substantially improved by addressing the metabolic bottleneck in the GalNAc salvage pathway through the overexpression of an engineered AGX1 pyrophosphorylase. The detailed protocol and quantitative data provided here serve as a comprehensive guide for researchers to successfully implement this powerful method in their studies, with applications ranging from basic cell biology to drug development.[13]
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Knowledge Center | Serán Bioscience [seranbio.com]
Application Notes and Protocols for In Vivo Metabolic Labeling with Ac4GalNAlk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with Ac4GalNAlk (N-alkynylgalactosamine tetraacetate) is a powerful technique for studying glycosylation in living organisms. As a peracetylated and alkynylated derivative of N-acetylgalactosamine (GalNAc), this compound is readily taken up by cells and incorporated into glycoconjugates through the natural metabolic machinery. The alkyne handle then allows for the visualization and analysis of these tagged biomolecules via bioorthogonal click chemistry. This technology offers a robust platform for investigating the roles of glycosylation in various biological processes, including cell signaling, immune responses, and disease progression, making it a valuable tool for basic research and drug development.
This document provides detailed application notes and protocols for the use of this compound in in vivo metabolic labeling studies.
Principle of the Method
The in vivo metabolic labeling process using this compound involves three main stages:
-
Administration and Metabolic Incorporation: this compound is administered to the model organism. The acetyl groups enhance its cell permeability. Once inside the cell, the acetyl groups are removed by cellular esterases, and the resulting GalNAlk is converted into UDP-GalNAlk. This activated sugar is then used by glycosyltransferases to incorporate the alkyne-tagged monosaccharide into nascent glycans on proteins and lipids.
-
Bioorthogonal Ligation (Click Chemistry): After a sufficient labeling period, the alkyne-tagged glycoconjugates are detected by administering a probe containing a reactive azide group. The alkyne and azide groups undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.
-
Detection and Analysis: The probe is typically conjugated to a reporter molecule, such as a fluorophore for imaging or biotin for enrichment and subsequent analysis by mass spectrometry or western blotting.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Mice
| Parameter | Recommendation | Notes |
| Dosage | 0.5 - 1.0 mmol/kg body weight | This is an estimated dosage based on studies with structurally similar azido-sugars, such as 9AzSia (0.70 mmol/kg). The optimal dosage should be determined empirically for each specific application and animal model. |
| Administration Route | Intravenous (i.v.) injection (tail vein) | Provides rapid systemic distribution. |
| Intraperitoneal (i.p.) injection | A common and effective route for systemic delivery. | |
| Oral gavage | May be suitable for some applications, but bioavailability may be lower and more variable. | |
| Vehicle | 10% DMSO in sterile PBS or saline | This compound has limited aqueous solubility. A stock solution in DMSO can be diluted in a biocompatible vehicle for injection. The final DMSO concentration should be kept low to minimize toxicity. |
| Frequency | Daily for 3-7 days | The optimal duration of labeling will depend on the turnover rate of the glycans of interest. A time-course experiment is recommended to determine the optimal labeling window. |
Table 2: In Vivo Toxicity Profile of this compound (Predicted)
| Parameter | Expected Outcome | Notes |
| Acute Toxicity (LD50) | Data not available. Expected to be low. | Peracetylated sugars are generally well-tolerated. However, it is crucial to perform a pilot toxicity study to determine the maximum tolerated dose (MTD) for your specific experimental conditions. |
| Organ-Specific Toxicity | Unlikely at effective doses. | Monitor for signs of distress, weight loss, and changes in organ function (e.g., liver and kidney markers in blood) during pilot studies. |
| Immunogenicity | Low. | The alkyne group is a small, bio-inert modification. |
Note: The toxicity data presented here is predictive and should be confirmed with dedicated toxicology studies for any new in vivo application.
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Glycans in Mice with this compound
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Sterile PBS or saline
-
Animal model (e.g., C57BL/6 mice)
-
Appropriate syringes and needles for the chosen administration route
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
For a final dose of 0.7 mmol/kg in a 20g mouse, you will need 14 µmol of this compound. This corresponds to 140 µL of the 100 mM stock solution.
-
Immediately before administration, dilute the required volume of the this compound stock solution in sterile PBS or saline to a final volume suitable for injection (e.g., 100-200 µL for intravenous or intraperitoneal injection). Ensure the final DMSO concentration is below 10%.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via the chosen route (e.g., tail vein injection).
-
Administer the solution daily for the desired labeling period (e.g., 3-7 days).
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the mice according to approved animal protocols.
-
Perfuse the animals with PBS to remove blood from the tissues.
-
Harvest the tissues of interest and either snap-freeze them in liquid nitrogen or proceed directly to homogenization for analysis.
-
Protocol 2: Detection of Alkyne-Labeled Glycans in Tissue Homogenates via CuAAC
Materials:
-
Tissue homogenates from this compound-labeled and control animals
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-probe (e.g., Azide-PEG4-Biotin or Azide-Fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Preparation of Tissue Lysates:
-
Homogenize the harvested tissues in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following:
-
Tissue lysate (50-100 µg of total protein)
-
Azide-probe (final concentration of 10-50 µM)
-
THPTA (final concentration of 1 mM)
-
CuSO4 (final concentration of 100 µM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Analysis:
-
For biotinylated probes: The labeled proteins can be detected by western blot using streptavidin-HRP or enriched using streptavidin beads for subsequent mass spectrometry analysis.
-
For fluorescent probes: The labeled proteins can be visualized directly by in-gel fluorescence imaging or by fluorescence microscopy on tissue sections.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo metabolic labeling with this compound.
Caption: Metabolic pathway of this compound incorporation and detection.
Revolutionizing Cancer Glycosylation Research: Applications of Ac4GalNAlk in Metabolic Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of aberrant glycosylation in cancer cells provides a critical lens through which tumorigenesis and metastasis can be understood. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful tool for probing these changes. Among the chemical reporters used in MOE, N-α-azidoacetylgalactosamine tetraacetate (Ac4GalNAlk) offers a unique handle for visualizing and identifying glycoproteins. This document provides detailed application notes and protocols for the use of this compound in cancer cell glycosylation research, with a focus on enhanced labeling strategies and downstream analysis.
Introduction to this compound in Metabolic Oligosaccharide Engineering
This compound is a peracetylated, alkyne-tagged derivative of N-acetylgalactosamine (GalNAc) that can be supplied to living cells.[1][2][3] Once inside the cell, esterases remove the acetyl groups, and the resulting GalNAlk monosaccharide is processed by the cellular machinery of the GalNAc salvage pathway.[1][4] It is converted into UDP-GalNAlk, which then serves as a substrate for glycosyltransferases, leading to its incorporation into nascent glycans on glycoproteins.[1][5] The alkyne tag serves as a bioorthogonal handle for subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][6]
While a valuable tool, this compound has been characterized as a weak MOE reagent, exhibiting low-level metabolic glycoprotein labeling.[3][6] This is largely due to a metabolic bottleneck in the conversion of GalNAlk-1-phosphate to UDP-GalNAlk by the pyrophosphorylase AGX1.[1][2][5] Recent advancements have shown that co-expression of an engineered, mutant version of AGX1 (mut-AGX1) can dramatically enhance the biosynthesis of UDP-GalNAlk, boosting cell surface labeling by up to two orders of magnitude.[1][2][5] This optimization transforms this compound into a highly efficient tool for probing protein glycosylation.
Key Applications in Cancer Research
-
Visualization of Glycans: Labeled glycoproteins can be visualized using fluorescently tagged azides, enabling the study of glycan localization and trafficking in cancer cells.
-
Proteomic Profiling: this compound-labeled glycoproteins can be enriched from cell lysates using azide-functionalized beads, followed by mass spectrometry to identify cancer-specific cell surface glycoproteins.[7][8]
-
Monitoring Glycosylation Dynamics: The metabolic labeling approach allows for the study of changes in glycosylation patterns in response to drug treatment or other perturbations.
-
Cell-Specific Labeling: In co-culture models, expressing mut-AGX1 in a specific cell type allows for the selective labeling and analysis of its glycoproteome.[9]
Quantitative Data Summary
The following tables summarize the quantitative improvements in this compound labeling efficiency upon co-expression of mut-AGX1 in K-562 cells.
| Condition | Fold Increase in Fluorescence Intensity (vs. Mock) |
| This compound + WT-AGX1 | ~2-fold |
| This compound + mut-AGX1 | ~100-fold |
Data is approximated from in-gel fluorescence analysis and represents a significant enhancement in labeling.
| Reagent | Concentration for Optimal Labeling |
| This compound | 10-50 µM |
| Ac4GlcNAlk | 50 µM |
| Ac4ManNAlk | 10 µM |
Optimal concentrations may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with this compound
This protocol describes the general procedure for labeling glycoproteins in cultured cancer cells using this compound.
Materials:
-
Cancer cell line of interest (e.g., K-562, MCF7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Seed cancer cells in a culture plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 10-50 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line.
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Enhanced Metabolic Labeling with mut-AGX1
This protocol outlines the procedure for increasing this compound labeling efficiency through the expression of a mutant AGX1 enzyme.
Materials:
-
Cancer cell line of interest
-
Expression plasmid for mut-AGX1 (and a control plasmid, e.g., empty vector or WT-AGX1)
-
Transfection reagent suitable for the chosen cell line
-
Protocol 1 materials
Procedure:
-
Transfect the cancer cells with the mut-AGX1 expression plasmid or a control plasmid using a suitable transfection method.
-
Allow the cells to recover and express the protein for 24-48 hours.
-
Proceed with the metabolic labeling as described in Protocol 1, starting from step 2.
-
Following labeling and washing, the enhanced incorporation of this compound can be assessed.
Protocol 3: Visualization of Labeled Glycoproteins by In-Gel Fluorescence
This protocol details the detection of alkyne-tagged glycoproteins in a cell lysate using a fluorescent azide probe via CuAAC.
Materials:
-
Metabolically labeled cell pellet (from Protocol 1 or 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent picolyl azide probe (e.g., CF680-picolyl azide)
-
CuAAC reaction components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lyse the labeled cell pellet in lysis buffer and determine the protein concentration.
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with the fluorescent picolyl azide probe.
-
Add the CuAAC reaction components in the following order: TCEP, TBTA, and CuSO4.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled glycoproteins by scanning the gel using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.
Visualizations
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Optimization of metabolic oligosaccharide engineering with this compound and Ac4GlcNAlk by an engineered pyrophosphorylase | Crick [crick.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics in Cancer Research | Cell Signaling Technology [cellsignal.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Enhanced Glycoprotein Labeling Using Ac4GalNAlk with mut-AGX1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic oligosaccharide engineering (MOE) is a powerful technique for studying protein glycosylation. This document provides a detailed protocol for the enhanced labeling of glycoproteins using the alkyne-tagged monosaccharide Ac4GalNAlk in conjunction with an engineered pyrophosphorylase, mut-AGX1. The expression of mut-AGX1 significantly boosts the metabolic incorporation of GalNAlk, leading to a dramatic increase in labeling efficiency, up to two orders of magnitude, compared to cells expressing the wild-type enzyme.[1][2][3][4][5] This protocol offers a robust method for researchers to effectively probe O-GalNAc glycosylation, a modification implicated in numerous pathologies, including cancer.[1]
Introduction
O-GalNAc glycosylation is a critical post-translational modification that influences glycoprotein function and is involved in various disease states.[1] Metabolic labeling with sugar analogs containing bioorthogonal reporters, such as alkynes or azides, allows for the visualization and identification of glycosylated proteins. This compound is an alkyne-modified N-acetylgalactosamine analog used in MOE. However, its efficient use in some cell systems is limited by a metabolic bottleneck in the conversion to its corresponding UDP-sugar.
To overcome this limitation, an engineered version of the human pyrophosphorylase AGX1, termed mut-AGX1 (AGX1(F383A)), has been developed.[1] This mutant enzyme exhibits enhanced activity towards N-alkynyl-galactosamine-1-phosphate, leading to a significant increase in the biosynthesis of UDP-GalNAlk.[1] Subsequent incorporation of GalNAlk into glycoproteins and detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry allows for highly sensitive labeling. This document provides detailed protocols for cell culture, transfection with mut-AGX1, metabolic labeling with this compound, and subsequent fluorescent detection.
Data Summary
The co-expression of mut-AGX1 with the administration of this compound results in a substantial increase in the fluorescence signal from labeled glycoproteins.
| Cell Line | This compound Concentration (μM) | Transfection | Relative Fluorescence Intensity (Fold Increase vs. WT-AGX1) | Reference |
| K-562 | 50 | mut-AGX1 | Up to 100-fold | [2][3] |
| 4T1 | 25 | mut-AGX1 | Significant increase | [3] |
Table 1: Summary of quantitative data demonstrating the enhanced labeling efficiency of this compound in cells expressing mut-AGX1.
Experimental Protocols
Materials
-
HEK293T, K-562, or 4T1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding mut-AGX1 (e.g., transposase-based vector for stable integration)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and an azide-functionalized fluorophore like Alexa Fluor 488 azide)
-
Fluorescence microscope or flow cytometer
Protocol 1: Cell Culture and Transfection
-
Cell Culture: Culture cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day prior to transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the mut-AGX1 plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
For stable cell line generation, select transfected cells using an appropriate antibiotic if the plasmid contains a resistance marker.
-
Protocol 2: Metabolic Labeling with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Labeling:
-
Two days post-transfection (for transient expression) or once a stable cell line is established, add this compound to the cell culture medium to a final concentration of 25-50 μM.[3]
-
Incubate the cells for 24-48 hours at 37°C.
-
Protocol 3: Fixation, Permeabilization, and Click Chemistry
-
Cell Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, mix copper (II) sulfate, a reducing agent, and the azide-fluorophore in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Protocol 4: Imaging and Analysis
-
Microscopy: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize the cells using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Metabolic pathway of this compound and detection.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Inefficient transfection | Optimize transfection protocol; use a positive control (e.g., GFP plasmid). |
| Insufficient labeling time or concentration | Increase incubation time with this compound or use a higher concentration (test for toxicity). | |
| Inefficient click reaction | Use fresh click chemistry reagents; optimize reaction conditions (e.g., concentration of copper, ligand, and reducing agent). | |
| High background fluorescence | Non-specific binding of the fluorescent probe | Increase the number of washing steps; include a blocking step (e.g., with BSA). |
| Autofluorescence of cells | Use a fluorophore with a longer wavelength (e.g., red or far-red); use appropriate spectral unmixing if available. | |
| Cell toxicity | High concentration of this compound or transfection reagent | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
Table 2: Troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. (Open Access) Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase. (2021) | Anna Cioce | 31 Citations [scispace.com]
Application Notes and Protocols for Identifying O-GlcNAc Modified Proteins using Ac4GalNAlk
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This modification is crucial in regulating a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. The study of O-GlcNAcylation has been greatly advanced by metabolic labeling techniques that allow for the visualization and identification of O-GlcNAc-modified proteins.
This document provides detailed application notes and protocols for the use of Ac4GalNAlk (peracetylated N-alkynylgalactosamine), a chemical reporter for identifying O-GlcNAc modified proteins. This compound is a cell-permeable monosaccharide analog that is metabolized by cells and incorporated into proteins. The alkyne handle allows for the subsequent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This enables the enrichment and identification of O-GlcNAc-modified proteins by methods such as in-gel fluorescence, western blotting, and mass spectrometry.[1][2]
Principle of the Method
The workflow for identifying O-GlcNAc modified proteins using this compound involves three main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and deacetylated by cellular esterases. The resulting GalNAlk is converted into the nucleotide sugar analog UDP-GalNAlk. In cells with an active epimerase GALE, UDP-GalNAlk can be converted to UDP-GlcNAlk, which is then used by O-GlcNAc transferase (OGT) to modify target proteins.[3] To enhance the labeling efficiency, co-expression of a mutant pyrophosphorylase (mut-AGX1) can be employed to bypass a metabolic bottleneck in the conversion of the monosaccharide into its UDP-sugar derivative.[3]
-
Click Chemistry Reaction: The alkyne-modified proteins in the cell lysate are then conjugated to a reporter molecule containing an azide group (e.g., a fluorescent dye or a biotin affinity tag) through a CuAAC reaction.[4] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular components.
-
Detection and Enrichment: Depending on the reporter tag used, the labeled proteins can be visualized by in-gel fluorescence, detected by western blotting, or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) for subsequent identification by mass spectrometry.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic conversion of this compound to label O-GlcNAc proteins.
Caption: Overall workflow for identifying O-GlcNAc modified proteins.
Quantitative Data Summary
| Parameter | This compound | Ac4GalNAz | Notes |
| Specificity for O-GlcNAc | Higher, especially in GALE-knockout cells as it is less efficiently converted to other sugar analogs. | Lower, as it can be metabolically interconverted to GalNAz, leading to labeling of mucin-type O-linked glycans. | The choice of reporter can depend on the specific glycosylation pathway of interest. |
| Labeling Efficiency | Can be lower without metabolic engineering. | Generally provides robust labeling. | Co-expression of mut-AGX1 significantly boosts this compound labeling efficiency.[3] |
| Click Chemistry Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | Both reporters utilize the same highly efficient click chemistry reaction. |
| Identified O-GlcNAc Proteins | A study using a related alkyne-modified sugar (GlcNAlk) identified 374 proteins. | A study identified around 1500 O-GlcNAc proteins.[5] | The number of identified proteins can vary greatly depending on the cell type, enrichment strategy, and mass spectrometry sensitivity. |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAc Proteins with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Cultured cells (e.g., HEK293T, HeLa)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 50-200 µM.[1] Optimize the concentration and incubation time for your specific cell line and experimental goals.
-
Incubate the cells for 24-48 hours under standard cell culture conditions. Labeling typically increases in the first 24 hours.[1]
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the preparation of cell lysates for subsequent click chemistry.
Materials:
-
Lysis buffer (e.g., RIPA buffer or a urea-based buffer for mass spectrometry)
-
Protease inhibitor cocktail
-
Benzonase nuclease
-
Sonicator or dounce homogenizer
Procedure:
-
Resuspend the cell pellet from Protocol 1 in ice-cold lysis buffer supplemented with protease inhibitors. For mass spectrometry applications, a urea-based buffer (e.g., 8 M urea, 200 mM Tris-HCl pH 8, 4% CHAPS, 1 M NaCl) is recommended.[5]
-
To reduce viscosity from DNA and RNA, add benzonase nuclease (25 U/mL final concentration) and incubate for 10 minutes at room temperature.[6]
-
Lyse the cells by sonication on ice or by using a dounce homogenizer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[6]
Protocol 3: Click Chemistry Reaction (CuAAC)
This protocol describes the conjugation of an azide-containing reporter tag to the alkyne-modified proteins.
Materials:
-
Protein lysate from Protocol 2 (1-5 mg/mL)
-
Azide-reporter tag stock solution (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[7][8]
-
Copper(II) sulfate (CuSO4) stock solution (20 mM in water)[7][8]
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)[7][8]
Click Chemistry Master Mix (per 500 µL lysate):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| Azide-Reporter | 2.5 mM | 20 µL | 100 µM |
| THPTA | 100 mM | 10 µL | 2 mM |
| CuSO4 | 20 mM | 10 µL | 400 µM |
| Sodium Ascorbate | 300 mM | 10 µL | 6 mM |
Procedure:
-
In a microcentrifuge tube, combine the protein lysate with the azide-reporter tag.
-
Prepare the CuAAC master mix by adding the reagents in the order listed in the table above to ensure proper copper reduction.[6]
-
Add the master mix to the protein lysate to initiate the click reaction.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7][8][9]
-
The click-labeled proteins are now ready for downstream analysis.
Protocol 4: Enrichment of O-GlcNAc-Modified Proteins for Mass Spectrometry
This protocol is for the enrichment of biotin-tagged proteins using streptavidin affinity chromatography.
Materials:
-
Click-labeled lysate with biotin tag from Protocol 3
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers:
-
SDS wash buffer (1% SDS in PBS)
-
Urea wash buffer (8 M urea in 50 mM Tris-HCl, pH 8.0)
-
High salt wash buffer (1 M NaCl in PBS)
-
Ammonium bicarbonate buffer (50 mM NH4HCO3, pH 8.0)
-
Procedure:
-
Incubate the click-labeled lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
2x with SDS wash buffer
-
2x with urea wash buffer
-
2x with high salt wash buffer
-
3x with ammonium bicarbonate buffer
-
-
The enriched proteins on the beads are now ready for on-bead digestion.
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the digestion of enriched proteins and preparation of peptides for mass spectrometry analysis.
Materials:
-
Protein-bound streptavidin beads from Protocol 4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Resuspend the beads in 50 mM ammonium bicarbonate buffer.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 30 mM and incubating in the dark at room temperature for 30 minutes.[10]
-
Quench the excess IAA by adding DTT.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.[10]
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.[5]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Conclusion
The use of this compound in combination with click chemistry provides a powerful and versatile platform for the identification and characterization of O-GlcNAc modified proteins. The protocols outlined in this document provide a comprehensive guide for researchers to apply this technology in their studies of O-GlcNAcylation. Optimization of labeling conditions and downstream analytical methods will be crucial for achieving the best results in specific experimental systems.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Glycosylation Using Ac4GalNAlk: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic oligosaccharide engineering (MOE) is a powerful technique for studying protein glycosylation, a post-translational modification crucial for a vast array of biological processes. Ac4GalNAlk (peracetylated N-alkynylgalactosamine) is a chemical reporter that enables the visualization and quantitative analysis of O-linked glycosylation. Once inside the cell, this compound is deacetylated and metabolically converted into UDP-GalNAlk, which is then incorporated into glycoproteins by glycosyltransferases. The alkyne group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of probes for detection and enrichment.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of glycosylation using this compound.
Data Presentation
Table 1: Relative Quantification of Glycoprotein Abundance
This table illustrates how data from a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment could be presented. In this hypothetical experiment, two cell populations are cultured with either "light" or "heavy" amino acids. The experimental group is also treated with this compound. After enrichment of alkyne-labeled glycoproteins and mass spectrometry analysis, the ratios of heavy to light peptides provide a quantitative measure of changes in glycoprotein abundance.
| Protein ID | Gene Name | Peptide Sequence | Heavy/Light Ratio | Regulation |
| P00533 | EGFR | ILEQSWFA[+GalNAlk]K | 2.5 | Upregulated |
| P05556 | ITGB1 | V[+GalNAlk]TTNGEIPI | 0.4 | Downregulated |
| Q02817 | NOTCH1 | G[+GalNAlk]SFVPECP | 1.1 | Unchanged |
Table 2: Label-Free Quantification of Glycosylation Site Occupancy
Label-free quantification (LFQ) is another method to quantitatively analyze glycosylation.[3][4] This table shows a hypothetical comparison of the intensity of a glycopeptide to its non-glycosylated counterpart in control versus treated samples. An increase in the ratio of glycosylated to non-glycosylated peptide suggests an increase in site occupancy.
| Protein ID | Gene Name | Glycosylation Site | Ratio (Glyco/Non-Glyco) - Control | Ratio (Glyco/Non-Glyco) - Treated | Fold Change |
| P00533 | EGFR | Asn-579 | 0.6 | 1.8 | 3.0 |
| P05556 | ITGB1 | Thr-788 | 1.2 | 0.6 | 0.5 |
| Q02817 | NOTCH1 | Ser-524 | 0.9 | 0.95 | 1.05 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
This protocol describes the metabolic labeling of cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Seed cells in a culture dish and grow to the desired confluency (typically 70-80%).
-
Prepare the this compound labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the this compound labeling medium to the cells.
-
Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove any unincorporated this compound.
-
Harvest the cells by scraping in cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
The cell pellet can be stored at -80°C for subsequent analysis.
Protocol 2: Click Chemistry Reaction for Biotin Tagging
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the alkyne-modified glycoproteins for enrichment.
Materials:
-
Metabolically labeled cell lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Protein precipitation solution (e.g., acetone or methanol/chloroform)
Procedure:
-
Lyse the this compound-labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, combine the cell lysate (containing 1-2 mg of protein) with biotin-azide (final concentration 100 µM).
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Precipitate the protein to remove excess reagents. Add 4 volumes of cold acetone and incubate at -20°C for 1 hour.
-
Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.
-
Air-dry the protein pellet.
Protocol 3: Enrichment and Digestion of Glycoproteins for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged glycoproteins using streptavidin beads followed by in-solution digestion.
Materials:
-
Biotin-tagged protein pellet
-
Urea (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8)
Procedure:
-
Resuspend the protein pellet in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 1 hour in the dark at room temperature.
-
Dilute the urea to less than 2 M with ammonium bicarbonate buffer.
-
Add streptavidin-agarose beads to the protein solution and incubate for 2 hours at 4°C with rotation to capture the biotin-tagged glycoproteins.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the bound glycoproteins from the beads using an elution buffer. Alternatively, perform on-bead digestion.
-
For in-solution digestion, neutralize the eluted sample and add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
The resulting peptide mixture is now ready for desalting and mass spectrometry analysis.
Visualizations
Metabolic Pathway of this compound
References
Troubleshooting & Optimization
How to improve low Ac4GalNAlk labeling efficiency in primary cells
Welcome to the technical support center for Ac4GalNAlk labeling in primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (peracetylated N-azidoacetylgalactosamine) is a metabolic labeling reagent used in metabolic glycoengineering (MGE). It is a chemically modified monosaccharide that can be taken up by cells and incorporated into their glycans. The workflow is as follows:
-
Uptake and Deacetylation: The acetylated form of GalNAlk is cell-permeable. Once inside the cell, cellular esterases remove the acetyl groups.
-
Metabolic Activation: The deacetylated GalNAlk is then converted into UDP-GalNAlk through the galactose salvage pathway.
-
Incorporation into Glycans: Glycosyltransferases within the cell recognize UDP-GalNAlk and incorporate it into growing glycan chains on proteins and lipids.
-
Detection: The incorporated GalNAlk contains an alkyne chemical reporter group, which can be detected via a highly specific and efficient "click" reaction with an azide-bearing probe (e.g., a fluorescent dye).
Q2: Why is this compound labeling efficiency sometimes low in primary cells?
Low labeling efficiency in primary cells can be attributed to several factors:
-
Metabolic Bottleneck: The conversion of GalNAlk-1-phosphate to UDP-GalNAlk is catalyzed by the enzyme UDP-glucose/galactose pyrophosphorylase (AGX1). This step has been identified as a significant bottleneck in the metabolic pathway, and low expression or activity of AGX1 can severely limit the amount of UDP-GalNAlk available for incorporation into glycans.[1]
-
Cell Type-Specific Metabolism: Primary cells have diverse metabolic rates and expression levels of key enzymes in the glycosylation pathway. Some primary cell types may naturally have lower expression of AGX1 or galactokinase 2 (GALK2), the enzyme responsible for the initial phosphorylation of GalNAlk.
-
Cell Health and Viability: Primary cells are often more sensitive to culture conditions and reagents than immortalized cell lines. Suboptimal cell health can negatively impact metabolic activity and, consequently, labeling efficiency.
-
Reagent Concentration and Incubation Time: Inadequate concentration of this compound or insufficient incubation time can lead to suboptimal labeling.
-
Cytotoxicity: At high concentrations, acetylated sugar analogs may exhibit cytotoxicity in sensitive primary cells like neurons, potentially by reacting with protein cysteines. This can lead to reduced cell viability and lower labeling efficiency.
Q3: Can I increase the concentration of this compound to improve labeling?
While increasing the concentration of this compound can sometimes improve labeling, it is not always the most effective strategy and can have drawbacks.
-
Potential for Cytotoxicity: Higher concentrations of this compound may be toxic to primary cells, leading to decreased cell viability and unreliable results. It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type through a dose-response experiment.
-
Metabolic Bottleneck: If the low labeling efficiency is due to a metabolic bottleneck (e.g., low AGX1 activity), simply increasing the substrate concentration may not significantly improve the output.
Q4: What are the alternatives to this compound for metabolic glycoengineering in primary cells?
Several other metabolic labels can be used for glycan analysis in primary cells. The choice of label depends on the specific glycans you wish to target. Some alternatives include:
-
Ac4ManNAz (peracetylated N-azidoacetylmannosamine): For labeling sialic acids.
-
Ac4GlcNAz (peracetylated N-azidoacetylglucosamine): For labeling N-acetylglucosamine-containing glycans.
-
Other alkyne- or azide-modified sugars: A variety of other modified monosaccharides are available to target different glycan types.
It is important to note that these alternatives may also be subject to similar metabolic limitations and potential cytotoxicity, so optimization is still required.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling in primary cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | Metabolic Bottleneck (low AGX1/GALK2 activity) | 1. Assess Enzyme Expression: Check the expression levels of AGX1 and GALK2 in your primary cell type using databases like BioGPS. Cells with low expression are more likely to have low labeling efficiency. 2. Enhance Glycosylation Pathways: Culture cells in media supplemented with nutrients that support glycosylation, such as galactose or specific amino acids. 3. Consider Alternative Labels: If the GalNAc salvage pathway is inefficient in your cells, consider using a different metabolic label that utilizes a more active metabolic route. |
| Suboptimal Reagent Concentration | 1. Perform a Dose-Response Curve: Titrate the concentration of this compound to find the optimal balance between labeling efficiency and cell viability. Start with a range of 10-100 µM. 2. Ensure Reagent Quality: Use high-quality, fresh this compound, as it can degrade over time. | |
| Insufficient Incubation Time | 1. Optimize Incubation Time: Test a range of incubation times, typically from 24 to 72 hours, to determine the optimal duration for your primary cells. | |
| Poor Cell Health | 1. Monitor Cell Viability: Regularly assess cell health and viability throughout the experiment. 2. Optimize Culture Conditions: Ensure that your primary cells are cultured in the appropriate medium with all necessary supplements and at the correct density. | |
| High Background Signal | Non-specific Binding of Detection Reagents | 1. Optimize Washing Steps: Increase the number and duration of washing steps after the click chemistry reaction to remove unbound detection reagents. 2. Use a Blocking Agent: Include a blocking agent, such as bovine serum albumin (BSA), in your buffers to reduce non-specific binding. |
| Reagent Precipitation | 1. Ensure Complete Dissolution: Make sure that all click chemistry reagents are fully dissolved before adding them to your cells. | |
| High Cell Death/Cytotoxicity | This compound Toxicity | 1. Lower this compound Concentration: Reduce the concentration of this compound used for labeling. 2. Reduce Incubation Time: Shorten the duration of exposure to this compound. 3. Consider S-glyco-modification-free Analogs: If available, use modified sugars that are less likely to cause cytotoxicity. |
| Click Chemistry Reagent Toxicity | 1. Use Copper-Free Click Chemistry: If using copper-catalyzed click chemistry (CuAAC), consider switching to a copper-free method like strain-promoted alkyne-azide cycloaddition (SPAAC), which is generally less toxic to cells. 2. Optimize Copper Concentration: If using CuAAC, titrate the copper concentration to the lowest effective level. |
Data Presentation
Table 1: Gene Expression of Key Enzymes in the GalNAc Salvage Pathway in Human Primary Immune Cells
This table provides a summary of the relative expression levels of AGX1 and GALK2 in various human primary immune cells, based on data from the BioGPS database (Dataset: "An Expression Atlas of Human Primary Cells").[2] This information can help researchers anticipate the potential for efficient this compound labeling in these cell types.
| Cell Type | AGX1 (UTP:alpha-D-xylose-1-phosphate uridylyltransferase) Expression | GALK2 (Galactokinase 2) Expression |
| Monocyte | Moderate | Low to Moderate |
| Macrophage | Moderate to High | Low |
| T-cell | Low | Low |
| B-cell | Low to Moderate | Low |
| Natural Killer (NK) Cell | Low | Low |
Note: Expression levels are qualitative interpretations ("Low," "Moderate," "High") based on the relative signal intensity from the microarray data available on BioGPS and should be considered as a guide.
Experimental Protocols
Protocol 1: General Protocol for this compound Labeling of Primary Cells
This protocol provides a general framework for labeling primary cells with this compound. It is crucial to optimize the concentrations and incubation times for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., azide-functionalized fluorescent dye, copper(II) sulfate, reducing agent like sodium ascorbate for CuAAC, or a copper-free click reagent)
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Seeding: Plate primary cells at the desired density in a suitable culture vessel and allow them to adhere and recover overnight.
-
Metabolic Labeling: a. Prepare the desired concentration of this compound in complete culture medium. A starting concentration of 25-50 µM is recommended. b. Remove the old medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).
-
Washing: a. Gently aspirate the labeling medium. b. Wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
Fixation and Permeabilization (for intracellular staining): a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. d. Wash the cells three times with PBS.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions. b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Aspirate the click reaction cocktail. b. Wash the cells three to five times with washing buffer.
-
Analysis: a. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 2: Click Chemistry Reaction (CuAAC) for Detecting Alkyne-Labeled Glycans
This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for detecting this compound-labeled cells.
Materials:
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
Azide dye: Prepare a 1-10 mM stock solution in DMSO.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
Sodium ascorbate: Prepare a 500 mM stock solution in water immediately before use.
-
-
Prepare Click Reaction Cocktail:
-
For a 1 mL final volume, mix the following in order:
-
889 µL PBS
-
1 µL Azide dye stock (for a final concentration of 1-10 µM)
-
10 µL CuSO4 stock (for a final concentration of 500 µM)
-
100 µL Sodium ascorbate stock (for a final concentration of 50 mM)
-
-
Note: Always add the sodium ascorbate last to initiate the reaction.
-
-
Perform the Reaction:
-
Add the freshly prepared click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash and Analyze:
-
Follow steps 6 and 7 from Protocol 1.
-
Visualizations
Caption: Metabolic pathway of this compound labeling.
Caption: General experimental workflow for this compound labeling.
References
Troubleshooting high background in Ac4GalNAlk click chemistry reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background issues in Ac4GalNAlk-based click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate click chemistry?
This compound (peracetylated N-azidoacetylgalactosamine) is a metabolic labeling reagent. Once introduced to cells, it is processed by the cellular machinery and incorporated into glycoproteins.[1][2] This process introduces an azide group onto these proteins, which can then be detected by a "click" reaction with a molecule containing an alkyne group (e.g., a fluorescent dye or biotin). This highly specific and efficient reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage.[3][4]
Q2: What are the primary causes of high background in click chemistry experiments?
High background can stem from several sources:
-
Non-specific binding: The alkyne detection probe (e.g., a fluorescent dye) may bind non-specifically to cells or proteins.[5]
-
Copper catalyst issues (CuAAC): Residual copper(I) can cause artifacts or, if not properly chelated, can be toxic to cells.[4][6] Oxidized or poor-quality reducing agents, like sodium ascorbate, can also contribute to background.[7][8]
-
Suboptimal reaction conditions: Inadequate washing, improper blocking, or incorrect reagent concentrations can all lead to increased background.[9]
-
Probe reactivity: Some strained alkyne probes used in copper-free click chemistry can react with thiols on proteins, leading to non-specific labeling.[9]
Q3: My negative control (cells not treated with this compound) shows a high signal. What is the likely cause?
A high signal in the negative control strongly indicates that the background is independent of the metabolic labeling process. The most common culprits are non-specific binding of the fluorescent alkyne probe to cellular components or issues with the click reaction cocktail itself.[5] This guide provides detailed steps to address these specific issues.
Troubleshooting Guide
Problem: High background fluorescence in all samples, including negative controls.
This is often the most common issue and points to problems with the detection step rather than the metabolic labeling.
Potential Cause 1: Non-Specific Binding of the Alkyne Probe
Hydrophobic interactions or charge interactions can cause the alkyne-conjugated dye or biotin to stick to cellular structures.
-
Solutions:
-
Optimize Probe Concentration: Titrate the alkyne probe to determine the lowest concentration that still provides a robust signal in the positive sample. A tenfold lower concentration can sometimes substantially lower the background without significantly affecting the target signal.[9]
-
Improve Washing Steps: Increase the number and duration of wash steps after the click reaction. Incorporating a mild detergent, such as 0.1% Tween-20, in the wash buffer can help disrupt non-specific binding.
-
Enhance Blocking: Ensure the blocking step is adequate. While 3% BSA is common, other blocking agents may be more effective for your specific cell type or application.
-
Potential Cause 2: Issues with the Copper-Catalyzed (CuAAC) Reaction Cocktail
The components of the click reaction cocktail can contribute to background if not prepared and used correctly.
-
Solutions:
-
Use Fresh Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) state.[8] Old or oxidized sodium ascorbate solutions (which may appear yellow or brown) are less effective and can generate reactive oxygen species, leading to background.[7][8] Always prepare this solution fresh.
-
Chelate Residual Copper: After the reaction, wash with a copper chelator like EDTA to remove any remaining copper ions, which can cause artifacts.[6][10] A wash with 5 mM EDTA in your buffer can be effective.
-
Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio can help reduce background labeling.[9] Using a water-soluble ligand like THPTA or BTTAA is recommended to maintain catalyst efficiency while minimizing cell toxicity.[11]
-
Troubleshooting Decision Tree
Use this diagram to diagnose the source of high background.
// Yes Path yes_path [label="YES", color="#EA4335", fontcolor="#EA4335"]; probe_bind [label="Potential Issue:\nNon-specific probe binding or\nproblem with click cocktail."]; sol_probe [label="Troubleshooting Steps:\n1. Decrease alkyne probe concentration.\n2. Increase wash steps (add detergent).\n3. Use fresh sodium ascorbate.\n4. Add EDTA to final washes."];
// No Path no_path [label="NO", color="#34A853", fontcolor="#34A853"]; label_issue [label="Potential Issue:\nMetabolic labeling is not specific\nor concentration is too high."]; sol_label [label="Troubleshooting Steps:\n1. Decrease this compound concentration.\n2. Reduce incubation time.\n3. Verify cell health."];
start -> neg_ctrl; neg_ctrl -> probe_bind [label="Yes", color="#EA4335", fontcolor="#EA4335"]; probe_bind -> sol_probe; neg_ctrl -> label_issue [label="No", color="#34A853", fontcolor="#34A853"]; label_issue -> sol_label; } caption: "A decision tree to guide troubleshooting of high background."
Key Experimental Protocols
1. Cell Labeling with this compound
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the culture medium to a final concentration of 25-50 µM.[12][13] A dose-response experiment is recommended to find the optimal concentration for your cell line.
-
Incubate for 24-72 hours under standard cell culture conditions.
-
Harvest cells for downstream processing.
2. Cell Fixation and Permeabilization (for intracellular targets)
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Proceed to the blocking step before the click reaction.
3. Copper-Catalyzed Click Chemistry (CuAAC) Protocol
Note: Always prepare the click reaction cocktail fresh and add components in the specified order.
-
Prepare Stock Solutions:
-
Prepare Click Reaction Cocktail (example for 1 mL final volume):
-
To 870 µL of PBS, add the following:
-
10 µL of Copper(II) Sulfate solution (Final conc: 0.2 mM)
-
10 µL of Ligand solution (Final conc: 1 mM)
-
Vortex briefly.
-
10 µL of Alkyne Probe solution (Final conc: 20 µM - may require optimization)
-
Vortex briefly.
-
100 µL of fresh Sodium Ascorbate solution (Final conc: 30 mM)
-
-
Reaction:
-
Remove buffer from fixed/permeabilized cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells extensively with PBS or a buffer containing a mild detergent. A final wash with a chelating agent like EDTA is recommended to quench the reaction.[7][10]
-
Data Summary Tables
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Typical Final Concentration | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 100-200 µM | The catalyst for the reaction. |
| Ligand (THPTA/BTTAA) | 100 mM | 0.5-1.0 mM | Protects copper and accelerates the reaction. Use a 5:1 ratio to copper.[7] |
| Sodium Ascorbate | 100-300 mM | 2.5-30 mM | Reducing agent. Must be prepared fresh. [8][14] |
| Alkyne Probe | 1-5 mM | 5-50 µM | Titrate to find the optimal signal-to-noise ratio.[9] |
| This compound | 10-50 mM | 10-50 µM | Titrate to optimize metabolic incorporation for your cell line.[12] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| High background in all samples (including negative control) | Non-specific probe binding | Lower probe concentration; increase washes; add detergent to wash buffer. |
| Faulty click cocktail | Prepare fresh sodium ascorbate; increase ligand:copper ratio.[9] | |
| High background only in labeled samples | This compound concentration too high | Reduce this compound concentration or incubation time. |
| Cell stress/death | Perform a cell viability assay to ensure labeling is not toxic. | |
| No signal or weak signal | Inefficient metabolic labeling | Increase this compound concentration or incubation time.[2] |
| Inactive catalyst | Use freshly prepared sodium ascorbate and high-quality reagents.[8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Ac4GalNAlk Concentration for Robust Glycan Labeling and Minimal Cell Toxicity
Welcome to the technical support center for Ac4GalNAlk, a key reagent in metabolic oligosaccharide engineering (MOE). This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experiments, troubleshoot common issues, and minimize the potential for cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (peracetylated N-azidoacetylgalactosamine) is a chemically modified monosaccharide used for metabolic labeling of glycans. Once it enters a cell, it is processed by the cellular machinery of the GalNAc salvage pathway and incorporated into glycoproteins.[1][2][3] The alkyne group on this compound serves as a bioorthogonal handle, allowing for the specific attachment of probes for visualization and analysis of glycosylation.
Q2: Why is optimizing the this compound concentration important?
A2: Optimizing the concentration of this compound is critical for balancing efficient labeling of glycoproteins with the maintenance of cell health. While a higher concentration can increase the labeling intensity, it can also lead to cellular stress and toxicity, potentially confounding experimental results. Conversely, a concentration that is too low may result in insufficient labeling for detection.
Q3: What are the common signs of cell toxicity when using this compound?
A3: Signs of cytotoxicity can include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced Proliferation: A noticeable decrease in the rate of cell division.
-
Decreased Viability: An increase in the percentage of dead cells in the culture.
-
Apoptosis Induction: Activation of programmed cell death pathways.
Q4: What is a typical starting concentration range for this compound?
A4: Based on published studies, a common starting concentration range for this compound in various cell lines is between 10 µM and 50 µM.[4] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your system.
Troubleshooting Guide
Issue 1: Low or No Glycoprotein Labeling
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Gradually increase the concentration of this compound in your experiment. Perform a dose-response curve to identify the concentration that provides optimal labeling without inducing toxicity. |
| Metabolic Bottleneck | The conversion of this compound to its UDP-sugar derivative can be inefficient in some cell lines.[1][2] Consider using cell lines with higher expression of key enzymes in the GalNAc salvage pathway or co-transfection with an engineered pyrophosphorylase like AGX1 to boost metabolic activation.[1] |
| Short Incubation Time | Increase the incubation time with this compound to allow for sufficient metabolic processing and incorporation into glycoproteins. A time-course experiment can help determine the optimal duration. |
| Inefficient Click Reaction | Ensure that your click chemistry reagents (e.g., copper catalyst, ligand, fluorescent probe) are fresh and used at the correct concentrations. Optimize the click reaction conditions for your specific probe and experimental setup. |
Issue 2: High Cell Death or Signs of Toxicity
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound. Perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability. |
| Prolonged Incubation Time | Decrease the incubation time with this compound. Even at a non-toxic concentration, prolonged exposure may induce cellular stress. |
| Solvent Toxicity | Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to your cells. Always include a vehicle control in your experiments. |
| Metabolic Stress | The introduction of a modified sugar can perturb cellular metabolic pathways. Consider potential off-target effects and assess markers of cellular stress. |
Quantitative Data on this compound Cytotoxicity
While direct, comprehensive quantitative data on the cytotoxicity of this compound across a wide range of cell lines is not extensively available in published literature, it is crucial to determine the optimal, non-toxic concentration for your specific experimental system. We recommend performing a dose-response study to generate this data. Below is a template for how you can structure and present your findings.
Table 1: Example of a Dose-Response Analysis of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) |
| Your Cell Line | 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 10 | 24 | 98 ± 4.8 | |
| 25 | 24 | 95 ± 6.1 | |
| 50 | 24 | 85 ± 7.3 | |
| 100 | 24 | 60 ± 8.9 | |
| 200 | 24 | 35 ± 9.5 |
This is a hypothetical data table. You should generate your own data following the experimental protocols below.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Apoptosis Detection using Annexin V/PI Staining
This protocol is based on standard Annexin V/Propidium Iodide (PI) staining procedures.
-
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Ac4GalNAlk metabolic incorporation with engineered enzymes
Welcome to the technical support center for strategies to enhance N-alkynylgalactosamine (Ac4GalNAlk) metabolic incorporation using engineered enzymes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their metabolic glycoengineering experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (peracetylated N-alkynylgalactosamine) is a chemical reporter used in metabolic oligosaccharide engineering (MOE).[1] It is a synthetic, cell-permeable monosaccharide analog of N-acetylgalactosamine (GalNAc) that contains an alkyne functional group. Once inside the cell, it is metabolically processed and incorporated into glycans. The alkyne group then allows for bioorthogonal ligation, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), to visualize and study glycosylated proteins and other glycoconjugates.[2][3]
Q2: Why is the metabolic incorporation of this compound often inefficient?
A2: The inefficiency of this compound incorporation stems from a bottleneck in the natural GalNAc salvage pathway.[2][4] The wild-type pyrophosphorylase AGX1, a key enzyme in this pathway, does not efficiently recognize and process the alkyne-modified sugar-1-phosphate to produce UDP-GalNAlk.[3][5] This results in low levels of the activated nucleotide sugar available for glycosyltransferases, leading to weak labeling of glycoproteins.[2]
Q3: What is the primary strategy to enhance this compound incorporation?
A3: The most effective strategy is to bypass the metabolic bottleneck by introducing an engineered enzyme.[4][6] Specifically, the overexpression of a mutant form of the pyrophosphorylase AGX1 (such as the F383A or F383G mutant, here referred to as mut-AGX1) has been shown to dramatically increase the biosynthesis of UDP-GalNAlk.[2][3] This leads to a significant boost in the incorporation of the alkyne-tagged sugar into cellular glycans.[7]
Q4: By how much can mut-AGX1 expression increase labeling efficiency?
A4: The expression of mut-AGX1 can increase bioorthogonal cell surface labeling by up to two orders of magnitude compared to cells expressing wild-type AGX1 or no exogenous AGX1.[2][4][7]
Q5: Does the UDP-GalNAc/GlcNAc 4′-epimerase (GALE) affect this compound labeling?
A5: Yes, the GALE enzyme can interconvert UDP-GalNAlk and UDP-GlcNAlk. This epimerization can decrease the specificity of labeling, as the alkyne tag may appear on both GalNAc and GlcNAc-containing glycans.[2][3] For experiments requiring specific labeling of GalNAc-type glycans, using GALE-knockout cell lines is recommended.[8]
Troubleshooting Guide
Problem 1: Low or no detectable glycoprotein labeling after feeding cells with this compound.
| Possible Cause | Suggested Solution |
| Inefficient metabolic activation | The wild-type GalNAc salvage pathway is inefficient for this compound. Transfect and overexpress a mutant, engineered AGX1 (mut-AGX1) to boost UDP-GalNAlk production.[2][5] Confirm mut-AGX1 expression via Western blot or qPCR. |
| Insufficient incubation time | For upstream precursors like this compound, longer feeding times (12-16 hours) may be required for detectable UDP-sugar biosynthesis, compared to caged sugar-1-phosphates (6-9 hours).[3] Optimize the incubation time for your specific cell line. |
| Low concentration of this compound | Ensure you are using an appropriate concentration of this compound. A common starting concentration is 50 µM.[2][7] Perform a dose-response experiment to find the optimal concentration for your system. |
| Issues with bioorthogonal ligation (CuAAC) | Verify the quality and concentration of your click chemistry reagents (e.g., copper catalyst, ligand, azide-probe). Use fresh reagents and optimize the reaction conditions. Include a positive control for the click reaction itself. |
| Cell health | High concentrations of this compound or prolonged incubation might be toxic to some cell lines. Monitor cell viability and adjust experimental conditions accordingly. |
Problem 2: High background or non-specific labeling.
| Possible Cause | Suggested Solution |
| Epimerization by GALE | If you observe labeling of GlcNAc-containing glycans when targeting GalNAc structures, this is likely due to GALE-mediated conversion of UDP-GalNAlk to UDP-GlcNAlk.[2] Use GALE-knockout cells or a GALE inhibitor if available to increase specificity.[3] |
| Non-enzymatic reactions | At very high concentrations, peracetylated sugars can sometimes lead to non-enzymatic cysteine glycosylation.[5] Ensure you are working within the recommended concentration range and that UDP-sugar formation is a prerequisite for your observed labeling. |
| Residual click chemistry reagents | Inadequate washing after the click reaction can leave behind fluorescent azide probes, leading to high background. Ensure thorough washing steps are included in your protocol. |
Problem 3: Labeling pattern differs from azide-tagged analogs (e.g., Ac4GalNAz).
| Possible Cause | Suggested Solution |
| Differential acceptance by glycosyltransferases (GTs) | The alkyne modification on UDP-GalNAlk may be accepted differently by various GTs compared to an azide modification.[2][3] This can result in the labeling of different subsets of glycoproteins. This is an inherent property of the probe and can be exploited to study different glycan populations.[8] |
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies using mut-AGX1 to enhance this compound incorporation.
| Parameter | Condition | Result | Reference |
| Cell Surface Labeling | K-562 cells expressing mut-AGX1 vs. WT-AGX1 | Up to a 100-fold (two orders of magnitude) increase in fluorescence intensity. | [2][7] |
| This compound Concentration | Feeding K-562 cells | 50 µM was shown to be effective for cell surface labeling. | [2][3] |
| Incubation Time | For UDP-sugar biosynthesis from this compound | 12-16 hours required for detection. | [3] |
| mut-AGX1 Overexpression Level | Western blot analysis | ~2-3 fold overexpression was sufficient for enhanced labeling. | [2] |
Key Experimental Protocols & Workflows
Metabolic Labeling and Analysis Workflow
The general workflow for enhancing this compound incorporation and subsequent analysis is depicted below.
Caption: Experimental workflow for this compound labeling using mut-AGX1.
This compound Metabolic Pathway with Engineered Enhancement
The diagram below illustrates the GalNAc salvage pathway and the role of the engineered enzyme mut-AGX1.
Caption: The engineered mut-AGX1 bypasses the metabolic bottleneck.
Detailed Protocol: On-Cell CuAAC for Flow Cytometry
This protocol is adapted from methodologies described in the literature for analyzing cell surface glycoprotein labeling.[2]
-
Cell Preparation:
-
Culture mut-AGX1 expressing cells and wild-type (or mock-transfected) control cells to a density of approximately 1 x 10^6 cells/mL.
-
Add this compound to the culture medium to a final concentration of 50 µM. As a negative control, treat a sample of cells with DMSO.
-
Incubate cells for 12-16 hours under standard culture conditions.
-
-
Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS containing 1% BSA to remove residual media and unbound sugar.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a 1 mL reaction, combine:
-
Fluorescent picolyl azide probe (e.g., Biotin-picolyl azide followed by streptavidin-fluorophore, or a direct fluorescent picolyl azide) at the recommended concentration.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Copper(II) sulfate (CuSO4).
-
Sodium ascorbate (freshly prepared).
-
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove all traces of the click reaction cocktail.
-
If using a biotin-azide, perform a secondary staining step with a fluorescently-labeled streptavidin conjugate.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., FACS buffer).
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel. Compare the median fluorescence intensity (MFI) of mut-AGX1 expressing cells to controls.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Optimization of metabolic oligosaccharide engineering with this compound and Ac4GlcNAlk by an engineered pyrophosphorylase | Crick [crick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Achieving cell-type selectivity in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]
Ac4GalNAlk Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for Ac4GalNAlk-based experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to navigate the common challenges associated with metabolic labeling using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (peracetylated N-alkynylgalactosamine) is a chemical reporter used for metabolic oligosaccharide engineering (MOE). It is a modified sugar that can be taken up by cells, and after deacetylation, it enters the glycoprotein biosynthesis pathway. The incorporated alkyne group then allows for the visualization and enrichment of these glycoproteins through a bioorthogonal chemical reaction known as "click chemistry".
Q2: Why am I seeing very low or no signal in my this compound labeling experiment?
A primary reason for low signal is the inefficient metabolic incorporation of this compound. The conversion of the GalNAlk-1-phosphate metabolite to UDP-GalNAlk, a necessary step for its incorporation into glycoproteins, is a known bottleneck. This step is catalyzed by the enzyme UDP-glucose/UDP-galactose pyrophosphorylase (AGX1), which has a low efficiency for the alkyne-modified substrate.[1][2][3]
Q3: How can I improve the labeling efficiency of this compound?
To overcome the metabolic bottleneck, it is highly recommended to co-express an engineered mutant of the AGX1 enzyme (mut-AGX1).[1][3] This mutant has a higher promiscuity for the alkyne-containing substrate and can increase the biosynthesis of UDP-GalNAlk, leading to a significant increase in glycoprotein labeling, potentially by up to two orders of magnitude.[1][3][4][5]
Q4: Is there a risk of this compound being converted to other sugars in the cell?
Yes, the UDP-GalNAlk synthesized from this compound can be converted to UDP-GlcNAlk by the enzyme UDP-galactose-4'-epimerase (GALE).[1][2][3] This can lead to a decrease in the specificity of labeling, as the alkyne tag will be incorporated into both GalNAc- and GlcNAc-containing glycans. For experiments requiring high specificity, using a GALE-knockout cell line can be considered.
Q5: What are the key considerations for the subsequent click chemistry reaction?
The most common click reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations include:
-
Copper(I) source: Copper(I) is unstable and readily oxidizes. It is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO4) using a reducing agent such as sodium ascorbate.
-
Ligands: A stabilizing ligand, such as THPTA or TBTA, is crucial to protect the copper(I) from oxidation and to prevent cellular toxicity.[2][6]
-
Cytotoxicity: The copper catalyst can be toxic to cells. It is important to optimize the concentrations of copper and ligand and the reaction time to minimize cell death. Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is an alternative if cytotoxicity is a major concern.
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments, from the initial metabolic labeling to the final detection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Metabolic Labeling: - Inefficient metabolic incorporation of this compound.[1][3] - Insufficient incubation time or concentration of this compound. - Competition from endogenous GalNAc.[3] - Low expression of target glycoproteins. | Metabolic Labeling: - Co-express mut-AGX1 to boost UDP-GalNAlk synthesis.[1][3] - Optimize this compound concentration (typically 10-50 µM) and incubation time (12-48 hours).[3][7] - Culture cells in low-glucose/low-galactose media to reduce competition. - Confirm glycoprotein expression using lectin staining or western blot with a known glycoprotein antibody. |
| Click Chemistry Reaction: - Inefficient CuAAC reaction. - Degradation of reagents (e.g., azide-probe, sodium ascorbate). | Click Chemistry Reaction: - Ensure fresh solutions of sodium ascorbate are used. - Optimize the concentrations of copper, ligand, and azide-probe. - Use a copper-chelating picolyl azide reagent to enhance reaction efficiency.[8] | |
| Detection: - Insufficient protein loading for in-gel fluorescence. - Low antibody affinity in case of western blot detection of a tagged protein. - Incorrect imaging settings. | Detection: - Load at least 10-20 µg of protein per lane for in-gel fluorescence. - Use a high-quality primary antibody for western blot and optimize its concentration. - Ensure the correct excitation and emission wavelengths are used for the fluorophore. | |
| High Background | Metabolic Labeling: - Non-specific binding of the sugar analog. - Contamination of the cell culture. | Metabolic Labeling: - Wash cells thoroughly after metabolic labeling. - Ensure sterile technique throughout the experiment. |
| Click Chemistry Reaction: - Non-specific binding of the azide-probe. - Aggregation of the azide-probe. | Click Chemistry Reaction: - Include a blocking step (e.g., with BSA) before adding the click chemistry reagents. - Filter the azide-probe solution before use. - Reduce the concentration of the azide-probe. | |
| Detection: - Autofluorescence of the membrane or sample.[9] - Non-specific binding of antibodies (for western blot). | Detection: - Use a low-fluorescence PVDF membrane for in-gel fluorescence.[9] - Include appropriate blocking and washing steps in your western blot protocol. | |
| Cell Death/Toxicity | Metabolic Labeling: - High concentration of this compound. - Prolonged incubation time. | Metabolic Labeling: - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. - Reduce the incubation time. |
| Click Chemistry Reaction: - Copper-induced cytotoxicity.[10] | Click Chemistry Reaction: - Use a copper ligand like THPTA to reduce toxicity.[2][6] - Minimize the reaction time and the concentration of copper. - Consider using a copper-free click chemistry method like SPAAC.[10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with this compound
-
Cell Seeding: Seed cells in a suitable culture plate to reach 70-80% confluency on the day of labeling.
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling:
-
For cells not expressing mut-AGX1, add this compound to the culture medium to a final concentration of 25-50 µM.
-
For cells expressing mut-AGX1, a lower concentration of 10-25 µM is often sufficient.[3]
-
Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then detach using a non-enzymatic cell dissociation buffer.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
-
Prepare Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO4): 50 mM stock in sterile water.
-
THPTA Ligand: 50 mM stock in sterile water.
-
Sodium Ascorbate: 100 mM stock in sterile water (prepare fresh).
-
Azide-Fluorophore Probe: 10 mM stock in DMSO.
-
-
Click Reaction:
-
Resuspend the metabolically labeled cells in 1 mL of ice-cold PBS containing 1% BSA.
-
Add the click chemistry reagents sequentially to the cell suspension. A recommended final concentration is:
-
100 µM CuSO4
-
500 µM THPTA
-
1 mM Sodium Ascorbate
-
25 µM Azide-Fluorophore Probe
-
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove excess reagents.
-
-
Analysis: The labeled cells are now ready for downstream analysis such as flow cytometry or fluorescence microscopy.
Protocol 3: In-Gel Fluorescence Analysis of Labeled Proteins
-
Cell Lysis: After metabolic labeling, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Click Reaction in Lysate:
-
To 50 µg of protein lysate, add the click chemistry reagents (final concentrations: 100 µM CuSO4, 500 µM THPTA, 1 mM sodium ascorbate, 25 µM azide-fluorophore probe).
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Pellet the protein by centrifugation.
-
SDS-PAGE and Imaging:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[4][11]
-
After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize total protein as a loading control.[4]
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | This compound Concentration (without mut-AGX1) | This compound Concentration (with mut-AGX1) | Incubation Time (hours) |
| K-562 | 50 µM[3] | 10 µM[3] | 24 - 48 |
| HeLa | 25 - 50 µM | 10 - 25 µM | 24 - 48 |
| HEK293T | 25 - 50 µM | 10 - 25 µM | 24 - 48 |
| Jurkat | 50 µM | 10 - 25 µM | 24 - 48 |
Note: These are starting recommendations. Optimal concentrations should be determined empirically for each cell line and experimental setup.
Visualizations
This compound Metabolic Pathway and Experimental Workflow
Caption: Metabolic pathway of this compound and subsequent experimental workflow.
Troubleshooting Logic Diagram
References
- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis [en.bio-protocol.org]
- 2. primo.pugetsound.edu [primo.pugetsound.edu]
- 3. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis [bio-protocol.org]
- 6. Labeling live cells by copper-cata ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Ac4GalNAlk Signal-to-Noise Ratio Improvement: A Technical Support Center
Welcome to the technical support center for Ac4GalNAlk metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound metabolic labeling and detection experiments.
Issue 1: Low or No Signal After Click Chemistry
Q1: I am not seeing any fluorescent signal, or the signal is very weak after performing the click reaction on my this compound-labeled cells. What could be the problem?
A1: Low or no signal is a common issue that can arise from several factors throughout the experimental workflow. Here's a step-by-step troubleshooting guide:
Possible Cause 1: Inefficient Metabolic Labeling.
This compound can be a weak metabolic precursor in some cell lines due to a bottleneck in its conversion to the corresponding UDP-sugar.[1][2][3][4]
-
Solution: Enhance metabolic incorporation by overexpressing an engineered version of the pyrophosphorylase AGX1 (mut-AGX1). This has been shown to increase cell surface labeling by up to two orders of magnitude.[1][2][3][5]
-
Experimental Protocol:
-
Transfect your cells with a plasmid encoding mut-AGX1.
-
Select for stably expressing cells.
-
Incubate the mut-AGX1 expressing cells with this compound for 12-16 hours.
-
Proceed with the click chemistry reaction.
-
Possible Cause 2: Suboptimal this compound Concentration or Incubation Time.
-
Solution: Optimize the concentration and incubation time of this compound for your specific cell line. A typical starting point is 25-50 µM for 12-24 hours.[3][6] Perform a dose-response and time-course experiment to determine the optimal conditions.
Possible Cause 3: Issues with the Click Chemistry Reaction.
-
Solution: Ensure all click chemistry reagents are fresh and properly stored. The copper(I) catalyst is prone to oxidation, which can inhibit the reaction.
-
Protocol Tip: Prepare the copper(II) sulfate and reducing agent (e.g., sodium ascorbate) solutions fresh each time. Use a copper-chelating ligand like THPTA to stabilize the copper(I) catalyst.
-
-
Solution: Check the pH of your reaction buffer. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally robust across a pH range of 4-11, but it is best to maintain it within a physiological range (pH 7-8) for experiments with biological samples.
Possible Cause 4: Poor Permeability of this compound.
-
Solution: While this compound is acetylated to improve cell permeability, ensure that your cell culture conditions are optimal for uptake.[2] Factors like cell confluence and media composition can influence permeability.
Q2: How can I be sure that my low signal is due to a specific step in the protocol?
A2: Implementing proper controls is crucial for pinpointing the source of the problem.
-
Positive Control: Use a cell line known to incorporate this compound efficiently or a commercially available positive control protein with an alkyne handle. This will validate your click chemistry reagents and procedure.
-
Negative Control: Include a sample of cells that were not treated with this compound but were subjected to the same click chemistry protocol. This will help you assess the level of background fluorescence.
-
Competition Control: Co-incubate your cells with this compound and an excess of the natural sugar GalNAc. A decrease in signal in the co-incubated sample compared to the this compound-only sample indicates specific metabolic incorporation.[1]
Issue 2: High Background Signal
Q1: I am observing a high background signal across my entire sample, making it difficult to distinguish the specific signal from my labeled glycoproteins. What can I do?
A1: High background can obscure your specific signal and can be addressed by optimizing several steps in your protocol.
Possible Cause 1: Non-specific Binding of the Detection Reagent.
-
Solution: Increase the number and duration of wash steps after the click reaction to remove any unbound fluorescent azide or biotin.
-
Solution: Include a blocking step before adding the detection reagent, especially for imaging applications. A common blocking agent is Bovine Serum Albumin (BSA).
Possible Cause 2: Autofluorescence of Cells or Media Components.
-
Solution: Image your negative control (unlabeled cells) using the same imaging settings to determine the baseline autofluorescence.
-
Solution: Use a fluorophore with an emission wavelength that is spectrally distinct from the autofluorescence of your cells. Red or far-red fluorophores often exhibit lower background.
-
Solution: Use phenol red-free media during the final incubation and imaging steps, as phenol red can contribute to background fluorescence.
Possible Cause 3: Residual Copper Catalyst.
-
Solution: Thoroughly wash your samples after the click reaction to remove any residual copper, which can sometimes contribute to background signal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for metabolic labeling?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental goals. A good starting point is in the range of 25-50 µM. It is highly recommended to perform a dose-response experiment to determine the concentration that gives the best signal-to-noise ratio without causing cytotoxicity.
Q2: How can I assess the potential cytotoxicity of this compound in my cells?
A2: To assess cytotoxicity, you can perform a cell viability assay, such as an MTT or trypan blue exclusion assay. Treat your cells with a range of this compound concentrations for the desired incubation time and compare the viability to untreated control cells.
Q3: Can I use copper-free click chemistry for the detection of this compound?
A3: Yes, copper-free click chemistry is a viable alternative to the traditional copper-catalyzed reaction and is particularly useful for live-cell imaging applications where copper toxicity is a concern. You will need to use a strained alkyne, such as a cyclooctyne (e.g., DIBO), conjugated to your detection molecule, which will react with an azide-modified this compound analogue.
Q4: What are the key differences in glycoprotein labeling patterns when using this compound compared to azide-tagged sugars like Ac4GalNAz?
A4: Studies have shown that this compound and azide-tagged counterparts can label different subsets of glycoproteins. This is likely due to differences in their acceptance by various glycosyltransferases. Therefore, using both types of modified sugars can provide complementary information about the glycoproteome.[1]
Quantitative Data Summary
| Technique/Parameter | Condition 1 | Condition 2 | Signal Improvement | Reference |
| Metabolic Engineering | Wild-Type AGX1 | Mutant AGX1 Overexpression | Up to 100-fold increase | [1][3] |
| Competition Assay | This compound only | This compound + excess GalNAc | Significant decrease | [1] |
Experimental Protocols
Key Experiment: Enhancing this compound Labeling with Engineered AGX1
This protocol describes the methodology to increase the signal from this compound metabolic labeling by overexpressing a mutant form of the pyrophosphorylase AGX1.
Materials:
-
Mammalian expression vector containing the coding sequence for mutant AGX1 (mut-AGX1).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Click chemistry reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent, copper ligand).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence microscope or flow cytometer.
Methodology:
-
Transfection: Transfect the target cells with the mut-AGX1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. As a control, transfect a separate plate of cells with an empty vector.
-
Selection: If the vector contains a selection marker, apply the appropriate selection agent to generate a stable cell line overexpressing mut-AGX1.
-
Metabolic Labeling: Plate the mut-AGX1 expressing cells and control cells. Once they reach the desired confluency, add this compound to the culture medium at the optimized concentration (e.g., 50 µM). Incubate for 12-16 hours.
-
Cell Preparation:
-
For microscopy: Wash the cells twice with PBS, fix with 4% paraformaldehyde for 15 minutes, wash twice with PBS, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
For flow cytometry: Harvest the cells, wash with PBS, and proceed to the click reaction in suspension.
-
-
Click Chemistry:
-
Prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand in a suitable buffer.
-
Incubate the prepared cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
Analysis:
-
For microscopy: Mount the coverslips and visualize the fluorescence signal.
-
For flow cytometry: Analyze the fluorescence intensity of the cell population.
-
Visualizations
Caption: Experimental workflow for this compound metabolic labeling and detection.
Caption: Troubleshooting logic for low signal in this compound experiments.
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Achieving cell-type selectivity in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00168D [pubs.rsc.org]
How to resolve issues with Ac4GalNAlk solubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of Ac4GalNAlk in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-pent-4-ynoyl-D-galactosamine, tetraacetylated) is a chemical reporter used in metabolic oligosaccharide engineering (MOE). It is a modified monosaccharide that can be fed to cells and incorporated into their glycans. The alkyne group on this compound allows for the visualization and study of glycosylation and glycoproteins through a bioorthogonal chemical reaction known as "click chemistry."
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is the maximum concentration for an this compound stock solution in DMSO?
This compound is soluble in DMSO up to a concentration of 100 mM.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[1] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[2]
Q5: Can I dissolve this compound directly in culture media or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like culture media or PBS is not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO.
Troubleshooting Guide: this compound Precipitation in Culture Media
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to culture media | Final concentration of this compound is too high. | - Ensure the final working concentration is within the recommended range for your cell type (typically in the low micromolar range). - Perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific experiment. |
| Improper mixing technique. | - Add the this compound DMSO stock solution to the culture media dropwise while gently swirling the media. - Avoid adding the stock solution directly to the cells or in a concentrated stream. - Pre-warm the culture media to 37°C before adding the this compound stock solution. | |
| High final concentration of DMSO. | - Verify that the final DMSO concentration in your culture medium does not exceed 0.5%.[1] High concentrations of DMSO can alter the polarity of the medium and reduce the solubility of some compounds. | |
| Media composition and temperature. | - Ensure your culture media is properly buffered and at the correct pH.[3] - Avoid repeated freeze-thaw cycles of the media.[3] | |
| Cloudiness or film formation in the culture dish over time | Aggregation of this compound or interaction with media components. | - Reduce the final concentration of this compound. - Decrease the incubation time if experimentally feasible. - Ensure even distribution of the compound by gently rocking the culture plate after addition. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 427.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would need 42.74 mg of this compound.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of this compound Working Solution in Culture Media
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of media with a final this compound concentration of 50 µM:
-
(100 mM) x V1 = (0.05 mM) x (10 mL)
-
V1 = 0.005 mL or 5 µL
-
-
In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed complete culture medium.
-
Mix immediately by gentle inversion or pipetting to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Add the this compound-containing medium to your cells.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound for incorporation into glycoproteins.
Experimental Workflow: Preparing and Using this compound
Caption: Workflow for the preparation and use of this compound in cell culture.
References
Technical Support Center: Overcoming Challenges in Detecting Low-Abundant Glycoproteins with Ac4GalNAlk
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ac4GalNAlk for the metabolic labeling and detection of glycoproteins, with a focus on overcoming challenges related to low-abundant species.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very weak or no signal from my this compound-labeled glycoproteins?
A1: Weak or absent signal is a common challenge when using this compound and often points to inefficient metabolic activation of the probe. This compound is processed through the GalNAc salvage pathway, which can be a rate-limiting step in many cell types. A key bottleneck is the pyrophosphorylase AGX1, which converts GalNAlk-1-phosphate to UDP-GalNAlk.[1][2][3][4][5] To address this, consider the following:
-
Metabolic Engineering: Co-expression of an engineered, mutant version of the pyrophosphorylase AGX1 (mut-AGX1) has been shown to dramatically increase the efficiency of UDP-GalNAlk biosynthesis. This can boost the labeling of cell-surface glycoproteins by up to two orders of magnitude.[1][2][3][4]
-
Probe Concentration and Incubation Time: Ensure you are using an optimized concentration of this compound (typically in the micromolar range) and a sufficient incubation time to allow for metabolic incorporation.
-
Cell Health: Confirm that the cells are healthy and metabolically active during the labeling period.
Q2: How can I enhance the labeling efficiency of this compound?
A2: The most effective method to enhance labeling efficiency is to overcome the metabolic bottleneck in the GalNAc salvage pathway.[1][2][3]
-
Express Engineered AGX1: The primary recommendation is the stable or transient transfection of cells with a plasmid encoding a mutant AGX1 (mut-AGX1). This engineered enzyme has a higher turnover rate for alkyne-modified substrates compared to the wild-type enzyme.[3][5]
-
Optimize Labeling Conditions: Titrate the concentration of this compound and the labeling time for your specific cell line and experimental goals.
-
Enrichment of Labeled Proteins: After labeling and click chemistry, consider using enrichment techniques, such as affinity chromatography with streptavidin beads (if using a biotin-azide tag), to isolate and concentrate the labeled glycoproteins before downstream analysis like mass spectrometry.
Q3: I see high background signal in my experiments. What are the possible causes and solutions?
A3: High background can obscure the signal from your target glycoproteins. Potential causes include:
-
Non-specific Binding of Detection Reagents: Ensure thorough washing steps after the click chemistry reaction to remove any unbound fluorescent probes or biotin tags.
-
Copper-Mediated Cell Damage: In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), free copper can be cytotoxic and may lead to non-specific probe binding. Use a copper chelating ligand like BTTAA to protect cells and improve reaction efficiency.
-
Off-Target Labeling: While this compound is designed for incorporation into the GalNAc pathway, metabolic crosstalk can sometimes occur.[1] Consider using control experiments, such as cells not treated with this compound but subjected to the same click chemistry protocol, to identify non-specific signals.
Q4: Is this compound toxic to my cells?
A4: Like many metabolic labeling reagents, this compound can exhibit some level of cytotoxicity at high concentrations or with prolonged exposure. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Monitor cell viability using methods like Trypan Blue exclusion or MTT assays. If toxicity is an issue, try reducing the concentration of this compound or the labeling duration.
Q5: How does this compound compare to other metabolic labels like Ac4ManNAz?
A5: this compound and Ac4ManNAz target different glycosylation pathways. This compound is an analogue of GalNAc and is primarily incorporated into mucin-type O-glycans and the glycan chains of some N-linked glycoproteins. Ac4ManNAz is an analogue of ManNAc and is primarily incorporated into sialic acids. The choice of label depends on the specific type of glycosylation you wish to study. In some cases, epimerization can lead to metabolic crossover, but this can often be minimized by careful selection of the chemical modification on the sugar.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low signal intensity | Inefficient metabolic activation of this compound due to a bottleneck in the GalNAc salvage pathway.[1][2][3][4][5] | Co-express an engineered mutant of AGX1 (mut-AGX1) to boost UDP-GalNAlk biosynthesis.[1][2][3][4] |
| Suboptimal concentration of this compound or insufficient incubation time. | Perform a dose-response and time-course experiment to optimize labeling conditions for your cell line. | |
| Poor cell health and low metabolic activity. | Ensure cells are healthy and in the logarithmic growth phase during labeling. | |
| High background fluorescence/signal | Incomplete removal of unbound click chemistry reagents. | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the detection probe. | Include a blocking step (e.g., with BSA) before adding the detection reagent. | |
| Copper toxicity in CuAAC leading to cell lysis and artifacts. | Use a copper-chelating ligand (e.g., BTTAA) and the lowest effective copper concentration. | |
| Inconsistent labeling results | Variability in cell density or metabolic state. | Standardize cell seeding density and ensure consistent culture conditions. |
| Instability of reagents. | Prepare fresh solutions of this compound and click chemistry reagents for each experiment. | |
| Difficulty detecting low-abundant glycoproteins | The target protein is below the detection limit of the method. | Combine this compound labeling with mut-AGX1 expression and a downstream enrichment strategy (e.g., affinity purification of labeled proteins). |
Experimental Protocols
Protocol 1: Enhanced Metabolic Labeling of Glycoproteins using this compound and mut-AGX1
-
Cell Seeding: Seed cells in the desired culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Transfection (Optional but Recommended): Transfect cells with a plasmid encoding mut-AGX1 using a suitable transfection reagent. As a control, transfect a separate set of cells with an empty vector or a plasmid encoding wild-type AGX1. Allow for protein expression for 24-48 hours.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for 24-72 hours under standard culture conditions.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry (CuAAC):
-
To a defined amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail. A typical cocktail includes:
-
An azide-functionalized detection probe (e.g., azide-fluorophore or azide-biotin).
-
Tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(II) to Cu(I).
-
A copper(II) sulfate (CuSO4) solution.
-
A copper-chelating ligand such as BTTAA.
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Downstream Analysis:
-
For fluorescent detection: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
For enrichment and mass spectrometry: If using an azide-biotin probe, proceed with streptavidin-based affinity purification to enrich the labeled glycoproteins before digestion and mass spectrometry analysis.
-
Visualizations
Caption: Metabolic activation of this compound, highlighting the AGX1 bottleneck and the enhanced conversion by mut-AGX1.
Caption: General experimental workflow for detecting glycoproteins labeled with this compound.
References
Optimizing copper catalyst concentration for Ac4GalNAlk bioorthogonal ligation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing copper-catalyzed bioorthogonal ligation of Ac₄GalNAlk (peracetylated N-alkynylgalactosamine) labeled glycoproteins. The following information is designed to help you optimize your experimental conditions, with a focus on achieving efficient ligation while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the copper catalyst in Ac₄GalNAlk bioorthogonal ligation?
The copper(I) catalyst is essential for the Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] It significantly accelerates the rate of the 1,3-dipolar cycloaddition between the alkyne group on the metabolically incorporated GalNAlk sugar and an azide-containing probe (e.g., a fluorescent dye or biotin tag).[3] This reaction forms a stable triazole linkage, covalently connecting the probe to the glycoprotein of interest.
Q2: Why is it critical to optimize the copper concentration?
While essential for the reaction, copper ions, particularly Cu(I), can be toxic to living cells.[4][5][6] High concentrations of copper can induce the generation of reactive oxygen species (ROS), leading to cellular damage and reduced viability.[4][7] Therefore, the goal is to use the lowest possible copper concentration that still provides efficient and specific labeling in a reasonable timeframe.
Q3: What are copper-chelating ligands and why are they used?
Copper-chelating ligands are molecules that bind to and stabilize the Cu(I) ion.[8] This is crucial for two main reasons:
-
Preventing Oxidation : Cu(I) is easily oxidized to the catalytically inactive Cu(II) state in aqueous and oxygen-rich environments.[8] Ligands protect the Cu(I) from oxidation.
-
Reducing Toxicity and Enhancing Reaction Rate : Water-soluble ligands like THPTA and BTTAA not only accelerate the cycloaddition reaction but also help protect cells from copper-mediated ROS damage.[4][7][9]
Q4: Can the choice of azide probe affect the required copper concentration?
Yes. The structure of the azide probe can significantly impact reaction efficiency. The development of copper-chelating azides, which have a copper-binding moiety built into their structure, can dramatically accelerate the CuAAC reaction.[4][10][11] This allows for efficient ligation at much lower copper concentrations (e.g., 10-40 µM), thereby improving the biocompatibility of the labeling procedure.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | 1. Inefficient metabolic labeling with Ac₄GalNAlk : The sugar may not be efficiently incorporated into glycoproteins. | - Increase the concentration of Ac₄GalNAlk or the incubation time. - Co-transfect cells with an engineered pyrophosphorylase (e.g., mut-AGX1) to boost nucleotide-sugar biosynthesis.[12] |
| 2. Inactive Copper Catalyst : The Cu(I) may have been oxidized to Cu(II). | - Prepare the catalyst solution fresh. - Use a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ.[7] - Ensure the use of a protective, water-soluble ligand such as THPTA or BTTAA.[1][13] | |
| 3. Insufficient Copper Concentration : The catalytic activity is too low for efficient reaction. | - Titrate the copper concentration upwards in small increments (e.g., from 25 µM to 100 µM). - Switch to a copper-chelating azide probe to enhance reactivity at lower copper concentrations.[4] | |
| 4. Inhibitors in Media : Components of the cell culture media (e.g., thiols like glutathione) can interfere with the catalyst. | - Perform the labeling reaction in a simplified buffer like PBS after washing the cells. - If media is required, consider increasing the copper and ligand concentration to overcome the inhibition.[7] | |
| High Cell Death or Signs of Toxicity | 1. Copper Concentration is Too High : Excess copper is causing cytotoxicity. | - Decrease the total copper concentration. Effective labeling has been reported with as low as 10-50 µM copper, especially with optimized ligands or chelating azides.[4][13] - Reduce the incubation time for the click reaction. |
| 2. Inadequate Ligand Protection : The ligand-to-copper ratio is too low, leaving free, toxic copper ions. | - Increase the ligand-to-copper ratio. A common starting point is a 5:1 molar ratio of ligand to copper sulfate.[7] | |
| 3. Absence of a Reducing Agent : Reactive oxygen species are being generated. | - Always include a reducing agent like sodium ascorbate in your reaction mixture.[7] | |
| High Background or Non-Specific Staining | 1. Precipitation of Copper Catalyst : The catalyst may not be fully soluble, leading to aggregates that stick to cells. | - Ensure all components are fully dissolved before adding to cells. - Use a highly water-soluble ligand like THPTA.[1][3] |
| 2. Hydrophobic Aggregation of Azide Probe : The probe may be precipitating and non-specifically associating with cells. | - Decrease the concentration of the azide probe. - If using a very hydrophobic dye, consider switching to a more water-soluble alternative. |
Quantitative Data Summary
The optimal copper concentration is a balance between reaction efficiency and cell viability. The tables below summarize concentrations used in various studies.
Table 1: Recommended Reagent Concentrations for Live Cell CuAAC Labeling
| Component | Concentration Range | Purpose | Reference(s) |
| CuSO₄ | 10 µM - 100 µM | Source of Copper Catalyst | [4][13] |
| Copper Ligand (e.g., THPTA, BTTAA) | 50 µM - 500 µM | Stabilize Cu(I), reduce toxicity, accelerate reaction | [1][7][13] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM | Reduce Cu(II) to active Cu(I) | [7][13] |
| Azide Probe | 25 µM - 50 µM | Detection/Affinity Reagent | [1][13] |
| Aminoguanidine | ~1 mM | ROS Scavenger (Optional) | [1] |
Note: The optimal ligand-to-copper ratio is often cited as 5:1 or higher to ensure full chelation and protection.[7][13]
Table 2: Impact of Copper Concentration and Ligands on Cell Viability (Jurkat Cells)
| Copper (Cu(I)) Concentration | Ligand | Observation | Reference |
| 30 µM | None | Minor toxicity observed after 3-4 days. | [13] |
| 50 µM | None | >90% cell lysis within 24 hours. | [13] |
| 50 µM | TBTA | Slower proliferation rate compared to other ligands. | [13] |
| 50 µM | BTTAA | Considered the optimal choice for balancing labeling and viability. | [13] |
| 75 µM | TBTA | >50% cell lysis. | [13] |
Experimental Protocols & Workflows
Protocol: General Live-Cell CuAAC Labeling
This protocol provides a starting point for labeling cell surface glycans after metabolic incorporation of Ac₄GalNAlk.
-
Metabolic Labeling : Culture cells with an appropriate concentration of Ac₄GalNAlk (e.g., 25-50 µM) for 24-72 hours.
-
Cell Preparation : Harvest and wash the cells twice with a cold, protein-free buffer (e.g., PBS containing 1% BSA). Resuspend the cell pellet in the same buffer.
-
Prepare Click Reagent Premixes (Prepare fresh each time):
-
Copper Premix : Mix the CuSO₄ solution with the ligand solution (e.g., THPTA) at a 1:5 molar ratio. Vortex briefly.
-
Azide Probe Premix : Dilute the azide probe to its final working concentration in buffer.
-
Reductant Solution : Prepare a stock of sodium ascorbate in water.
-
-
Click Reaction :
-
Add the azide probe premix to the cell suspension and mix gently.
-
Add the copper/ligand premix to the cells and mix gently.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation : Incubate the reaction for 5-30 minutes at room temperature or 4°C, protected from light. Note: Incubation time should be optimized.
-
Washing : Quench the reaction by washing the cells three times with cold buffer to remove excess reagents.
-
Analysis : Proceed with downstream analysis (e.g., flow cytometry, fluorescence microscopy).
Diagrams
Caption: Experimental workflow for Ac₄GalNAlk labeling and detection.
Caption: Troubleshooting logic for low labeling signal.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Ac4GalNAlk for O-Glycan Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and characterization of O-glycans are paramount for understanding cellular processes and developing novel therapeutics. Metabolic oligosaccharide engineering (MOE) using peracetylated N-azidoacetylgalactosamine (Ac4GalNAlk) has emerged as a powerful tool for labeling O-glycans in living systems. However, concerns regarding its specificity necessitate a thorough evaluation and comparison with alternative methods. This guide provides an objective comparison of this compound's performance against other techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Understanding the Specificity Challenge of this compound
This compound is a cell-permeable monosaccharide analog that, once inside the cell, is deacetylated and metabolically converted into UDP-GalNAlk. This nucleotide sugar is then utilized by glycosyltransferases to incorporate the azido-tagged GalNAlk into nascent O-glycans. The azide group serves as a bioorthogonal handle for subsequent detection and enrichment via click chemistry.
The primary challenge to the specificity of this compound labeling lies in the cellular metabolic machinery. The UDP-GalNAc/UDP-GlcNAc 4'-epimerase (GALE) can interconvert UDP-GalNAlk and UDP-GlcNAlk.[1][2] This epimerization leads to the undesired incorporation of the azido-sugar into N-glycans and O-GlcNAc-modified proteins, resulting in off-target labeling and complicating the interpretation of experimental results.
Quantitative Comparison of O-Glycan Labeling Methods
To assist in method selection, the following table summarizes the key performance metrics of this compound and its primary alternatives. The data presented is a synthesis of findings from multiple studies and should be considered as a general guide.
| Method | Principle | Specificity for O-Glycans | Efficiency | Throughput | Required Expertise |
| This compound Labeling | Metabolic incorporation of an azido-tagged GalNAc analog. | Moderate (potential off-target labeling of N-glycans and O-GlcNAc via GALE-mediated epimerization). Specificity is high in GALE-deficient cells. | High | High | Moderate |
| Chemoenzymatic Labeling | In vitro or cell-surface labeling using specific glycosyltransferases and modified sugar donors. | High (dependent on enzyme specificity). | Variable (dependent on enzyme kinetics and substrate accessibility). | Low to Moderate | High |
| Lectin-Based Analysis | Detection of specific glycan structures using glycan-binding proteins (lectins). | Variable (dependent on lectin specificity). | Moderate | High (microarray format) | Low to Moderate |
| Chemical Release (β-elimination) | Chemical cleavage of O-glycans from glycoproteins. | High (releases all O-glycans). | Moderate (can lead to glycan degradation or "peeling"). | Moderate | High |
Experimental Protocols
Validating this compound Specificity using GALE Knockout Cells
This protocol describes a typical experiment to assess the extent of off-target this compound labeling.
Materials:
-
Wild-type (WT) and GALE knockout (KO) cell lines (e.g., HEK293T)[3][4]
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Azide-reactive probe (e.g., alkyne-biotin)
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against proteins of interest (for loading control)
-
PNGase F (for N-glycan analysis)
-
O-GlcNAcase (for O-GlcNAc analysis)
Procedure:
-
Culture WT and GALE KO cells to ~80% confluency.
-
Treat cells with a working concentration of this compound (typically 10-50 µM) for 24-48 hours.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Perform a click reaction by incubating equal amounts of protein lysate with an azide-reactive probe (e.g., alkyne-biotin) and click chemistry reagents.
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with streptavidin-HRP to detect biotinylated (i.e., this compound-labeled) proteins.
-
Develop the blot using a chemiluminescent substrate.
-
To confirm off-target labeling, treat parallel samples of labeled lysates with PNGase F to remove N-glycans or O-GlcNAcase to remove O-GlcNAc before the click reaction and Western blotting. A decrease in signal after enzyme treatment indicates off-target labeling.
Alternative Method 1: Chemoenzymatic Labeling of O-Glycans
This method offers high specificity by using a specific glycosyltransferase to label O-glycans.
Materials:
-
Cells or purified glycoproteins of interest
-
A specific galactosyltransferase (e.g., Gal-T1)
-
UDP-GalNAz (azido-tagged UDP-galactose)
-
Reaction buffer appropriate for the chosen glycosyltransferase
-
Azide-reactive probe and click chemistry reagents
Procedure:
-
For cell surface labeling, incubate live cells with the glycosyltransferase and UDP-GalNAz in a suitable buffer for a defined period.
-
For in vitro labeling of purified glycoproteins, set up a reaction containing the glycoprotein, glycosyltransferase, and UDP-GalNAz in the reaction buffer.
-
Stop the reaction and wash the cells or purify the labeled glycoprotein.
-
Perform a click reaction to attach a reporter molecule (e.g., fluorophore, biotin) to the incorporated azido-sugar.
-
Analyze the labeled glycans by fluorescence microscopy, flow cytometry, or mass spectrometry.
Alternative Method 2: Lectin Microarray Analysis of O-Glycans
Lectin microarrays provide a high-throughput method for profiling O-glycan structures.[5][6][7]
Materials:
-
Commercially available or custom-printed lectin microarray slides
-
Fluorescently labeled glycoproteins or cell lysates
-
Blocking buffer (e.g., BSA-containing buffer)
-
Wash buffers (e.g., PBS with Tween-20)
-
Microarray scanner
Procedure:
-
Block the lectin microarray slide to prevent non-specific binding.
-
Incubate the slide with the fluorescently labeled sample.
-
Wash the slide thoroughly to remove unbound material.
-
Scan the microarray using a fluorescence scanner to detect binding to each lectin spot.
-
Analyze the fluorescence intensity data to generate a glycan profile based on the known specificities of the immobilized lectins.
Alternative Method 3: Reductive β-Elimination for O-Glycan Release
This chemical method releases O-glycans for subsequent analysis.[8]
Materials:
-
Purified glycoproteins
-
Sodium borohydride (NaBH4) in sodium hydroxide (NaOH) solution
-
Cation exchange resin
-
Solvents for purification (e.g., methanol, water)
-
Optional: Permethylation reagents (iodomethane, dimethyl sulfoxide) for mass spectrometry analysis
Procedure:
-
Incubate the glycoprotein sample with the alkaline sodium borohydride solution to release O-glycans and reduce the newly formed reducing end to an alditol.
-
Neutralize the reaction and remove cations using a cation exchange resin.
-
Purify the released O-glycan alditols.
-
For mass spectrometry analysis, the released glycans can be permethylated to improve ionization efficiency and provide linkage information.
-
Analyze the purified and/or derivatized O-glycans by mass spectrometry or HPLC.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Caption: Metabolic pathway of this compound leading to both on-target and off-target labeling.
References
- 1. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HEK293T cell lines defective for O-linked glycosylation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 8. scispace.com [scispace.com]
A Head-to-Head Comparison: Ac4GalNAlk vs. Ac4ManNAz for Metabolic Labeling of Sialic Acids
In the dynamic field of glycobiology, metabolic labeling has emerged as a powerful tool for elucidating the roles of glycans in health and disease. Among the various monosaccharide analogs used for this purpose, Ac4GalNAlk (peracetylated N-alkynylgalactosamine) and Ac4ManNAz (peracetylated N-azidoacetylmannosamine) are two prominent reagents. This guide provides a comprehensive comparison of their performance in the specific context of sialic acid labeling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Ac4ManNAz |
| Primary Target | O-GlcNAc and O-GalNAc modified proteins | Sialic acids |
| Chemical Reporter | Alkyne | Azide |
| Labeling Efficiency for Sialic Acids | Generally low to negligible in wild-type cells.[1] Can be significantly enhanced with co-expression of an engineered pyrophosphorylase (mut-AGX1).[1][2][3][4] | High and well-established.[5][6][7][8] |
| Metabolic Pathway | Enters the GalNAc salvage pathway.[1][3] Can be epimerized to UDP-GlcNAlk.[1][3] Does not substantially enter the sialic acid pool in wild-type cells.[1] | Enters the sialic acid biosynthetic pathway as a precursor to N-azidoacetylneuraminic acid (SiaNAz).[6][9] |
| Potential Off-Target Effects | Can be interconverted to UDP-GlcNAlk, leading to labeling of GlcNAc-containing glycans.[1][3] | Can cause a diffuse cytoplasmic and nuclear signal.[6] At high concentrations (≥ 50 µM), it can reduce cell growth rate and other cellular functions.[10][11][12] |
Labeling Efficiency: A Quantitative Look
Direct quantitative comparisons of this compound and Ac4ManNAz for sialic acid labeling are limited due to their different primary metabolic pathways. However, studies comparing alkyne versus azide-modified mannosamine analogs for sialic acid labeling provide valuable insights.
One study compared the metabolic conversion of Ac4ManNAl (an alkyne analog) and Ac4ManNAz to their corresponding sialic acid forms in various cell lines. The results consistently showed a higher incorporation efficiency for the alkyne-modified sugar.[5][7]
| Cell Line | % of Sialic Acids Labeled with SiaNAl (from Ac4ManNAl) | % of Sialic Acids Labeled with SiaNAz (from Ac4ManNAz) |
| LNCaP | 78% | 51% |
Data from a study culturing cells with 50 µM of the respective sugar for 72 hours.[5][7]
It is crucial to note that while Ac4ManNAl is an efficient precursor for sialic acid labeling, this compound is not. Without genetic engineering, this compound is considered a weak metabolic oligosaccharide engineering (MOE) reagent.[1][2][13] However, its labeling efficiency for GalNAc and GlcNAc-containing glycans can be boosted by up to two orders of magnitude with the co-expression of a mutant pyrophosphorylase (mut-AGX1).[1][2][3][4]
Metabolic Pathways and Experimental Workflows
To visualize the distinct metabolic fates of this compound and Ac4ManNAz, as well as a typical experimental workflow, the following diagrams are provided.
Caption: Metabolic pathways of this compound and Ac4ManNAz.
Caption: General experimental workflow for metabolic labeling.
Experimental Protocols
Below are representative protocols for metabolic labeling using Ac4ManNAz and this compound.
Metabolic Labeling with Ac4ManNAz
This protocol is adapted from studies focused on labeling sialic acids.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in fresh culture medium to a final concentration of 10-50 µM.[10][11] Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 24-72 hours.[5][6][7]
-
Cell Harvesting: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Bioorthogonal Ligation (CuAAC): To the cell lysate, add the following reagents in order: an alkyne-biotin or alkyne-fluorophore probe, a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA is often included to stabilize the copper(I) and improve reaction efficiency. Incubate at room temperature for 1 hour.[7]
-
Downstream Analysis: The labeled proteins can then be analyzed by Western blot (using streptavidin-HRP for biotin probes), fluorescence microscopy, or flow cytometry.
Metabolic Labeling with this compound (with mut-AGX1)
This protocol is for enhanced labeling of GalNAc/GlcNAc-containing glycans.
-
Cell Transfection: Transfect cells with a plasmid expressing the engineered pyrophosphorylase mut-AGX1.[1][2] Select for stably expressing cells if required.
-
Cell Culture: Plate the mut-AGX1 expressing cells.
-
Metabolic Labeling: Add this compound to the culture medium at a concentration of 10-50 µM.[2] Incubate for 24-72 hours.
-
Cell Harvesting and Ligation: Follow the same procedures for cell harvesting and bioorthogonal ligation as described for Ac4ManNAz, but use an azide-functionalized probe (e.g., azide-biotin or azide-fluorophore).
-
Downstream Analysis: Proceed with the desired downstream analysis methods.
Concluding Remarks
The choice between this compound and Ac4ManNAz for metabolic labeling hinges on the specific glycans of interest. For researchers focused on sialic acid biology, Ac4ManNAz remains the superior and more direct labeling agent. Its metabolic pathway is well-characterized for this purpose, leading to robust and efficient incorporation into sialylated glycoconjugates.[5][6][7][8]
Conversely, this compound is the preferred reagent for investigating O-GalNAc and O-GlcNAc glycosylation. While it is not a suitable precursor for sialic acid labeling in its native state, its utility can be dramatically enhanced through metabolic engineering.[1][2][3][4]
Researchers should also consider the potential for off-target effects. High concentrations of Ac4ManNAz may impact cell physiology, and the metabolic interconversion of this compound can lead to the labeling of both GalNAc and GlcNAc-containing glycans.[1][3][10][11] Careful titration of the sugar concentration and appropriate controls are therefore essential for rigorous experimental design.
References
- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. web.stanford.edu [web.stanford.edu]
- 8. doaj.org [doaj.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Researcher's Guide: Ac4GalNAlk vs. Other Alkyne-Modified Sugars for Glycan Analysis
In the dynamic field of chemical glycobiology, metabolic oligosaccharide engineering (MOE) stands out as a powerful technique for labeling, visualizing, and identifying glycans in living systems. This is achieved by introducing unnatural monosaccharides bearing bioorthogonal handles, such as alkynes or azides, into cellular metabolic pathways. This guide provides an objective comparison of tetraacetylated N-propargylgalactosamine (Ac4GalNAlk) with other commonly used alkyne-modified sugars, focusing on performance, efficiency, and experimental considerations for researchers in glycoscience and drug development.
Introduction to Alkyne-Modified Sugars in Glycan Labeling
Alkyne-modified monosaccharides are cell-permeable precursors that are deacetylated by cytosolic esterases and converted into their corresponding nucleotide sugars. These modified sugars are then incorporated into nascent glycans by glycosyltransferases. The embedded alkyne handle serves as a bioorthogonal reporter, allowing for covalent ligation to azide-functionalized probes via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This enables a wide range of downstream applications, from fluorescence imaging to proteomic identification of glycoproteins.
The most common alkyne-modified sugars used in research include:
-
This compound: An analogue of N-acetylgalactosamine (GalNAc), primarily used for labeling O-GalNAc glycans (mucin-type O-glycans) and glycans containing GalNAc.
-
Ac4GlcNAlk: An analogue of N-acetylglucosamine (GlcNAc), used for labeling glycans containing GlcNAc, such as N-glycans and O-GlcNAc modifications.
-
Ac4ManNAlk: An analogue of N-acetylmannosamine (ManNAc), which is a precursor to sialic acid, and is therefore used to label sialoglycans.
Performance Comparison: Efficiency, Specificity, and Cytotoxicity
The utility of a metabolic reporter is determined by its efficiency of incorporation, specificity for target glycan types, and its impact on cell health. While this compound and Ac4GlcNAlk offer the potential to probe specific glycan classes, they are known to be "weak" reporters due to inefficient uptake and processing by the natural cellular machinery.[1][2]
Recent advancements have shown that the expression of an engineered pyrophosphorylase, mut-AGX1, can dramatically enhance the metabolic activation of this compound and Ac4GlcNAlk, boosting their incorporation by up to two orders of magnitude and turning them into highly efficient tools.[1][3]
Table 1: Comparative Labeling Efficiency of Alkyne-Modified Sugars
| Sugar Analog | Target Glycans | Typical Concentration | Labeling Efficiency (Standard Cells) | Labeling Efficiency (with mut-AGX1) | Key Considerations |
| This compound | O-GalNAc type glycans, GalNAc-containing glycans | 50 µM | Low[1] | Very High[1][3] | Efficiency is highly dependent on mut-AGX1 expression. Can be epimerized to UDP-GlcNAlk by GALE enzyme. |
| Ac4GlcNAlk | N-glycans, O-GlcNAc | 50 µM | Low[1] | Very High[1][3] | Efficiency is highly dependent on mut-AGX1 expression. Can be epimerized to UDP-GalNAlk by GALE enzyme. |
| Ac4ManNAlk | Sialoglycans | 10-50 µM | High | Not Applicable | Does not utilize the AGX1 pathway. Generally efficient in most cell lines. |
Data synthesized from Cioce et al., ACS Chemical Biology, 2021.[1][3]
Table 2: Cytotoxicity Profile
| Sugar Analog | Cell Line | Concentration | Observed Effect |
| This compound | K-562, 4T1 | Up to 50 µM | No significant toxicity reported with efficient labeling in the presence of mut-AGX1. |
| Ac4GlcNAlk | K-562, 4T1 | Up to 50 µM | No significant toxicity reported with efficient labeling in the presence of mut-AGX1. |
| Ac4ManNAlk | Jurkat | > 100 µM | Increased toxicity observed. |
| Ac4ManNAz * | Jurkat | 50 µM | Proved to be toxic, requiring lower concentrations (10 µM) for experiments. |
Note: Data for the azide-containing analog (Ac4ManNAz) is included for context, as it is a widely used reporter. Cytotoxicity can be cell-line dependent and should be empirically determined.
Visualizing the Strategy: Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the metabolic pathway for this compound/Ac4GlcNAlk and the general experimental workflow.
References
A Head-to-Head Comparison: Ac4GalNAlk and Azide-Modified Monosaccharides for Metabolic Glycoengineering
In the dynamic field of chemical glycobiology, researchers rely on metabolic oligosaccharide engineering (MOE) to unravel the complexities of protein glycosylation. This powerful technique involves introducing chemically modified monosaccharides into cellular pathways, allowing for the visualization and study of glycans. This guide provides a detailed comparative analysis of two key classes of MOE reagents: the alkyne-tagged N-acetylgalactosamine derivative, Ac4GalNAlk, and the more established azide-modified monosaccharides.
This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal chemical tool for their glycosylation studies. We will delve into labeling efficiency, metabolic pathways, and experimental considerations, supported by experimental data.
Performance Comparison: Labeling Efficiency and Specificity
The choice between alkyne- and azide-modified sugars often hinges on their efficiency of metabolic incorporation and the specificity of labeling. While azide-modified monosaccharides, such as N-azidoacetylgalactosamine (Ac4GalNAz), are generally considered robust and reliable reagents, this compound has been characterized as a weaker tool in standard cellular systems.[1][2][3] This difference in performance is primarily due to a bottleneck in the metabolic salvage pathway.
The key enzyme responsible for converting the 1-phosphate derivatives of these modified sugars into their corresponding UDP-sugars, UDP-GlcNAc/GalNAc pyrophosphorylase (AGX1), shows reduced efficiency for the bulkier alkyne-containing substrates compared to the smaller azide-containing ones.[1][2]
However, recent advancements in metabolic engineering have dramatically shifted this paradigm. By overexpressing a mutated, more promiscuous version of AGX1 (mut-AGX1), the metabolic incorporation of this compound can be boosted by up to two orders of magnitude, making it a highly efficient probe for protein glycosylation.[1][2][4]
Table 1: Quantitative Comparison of this compound and Azide-Modified Monosaccharides
| Feature | This compound (Standard Cells) | This compound (with mut-AGX1) | Azide-Modified Monosaccharides (e.g., Ac4GalNAz) |
| Relative Labeling Efficiency | Low[1][5] | Very High[1][2][4] | High[1][2] |
| Key Metabolic Enzyme | AGX1 (bottleneck)[1][6] | mut-AGX1 (enhanced)[1][2] | AGX1 (efficient)[1] |
| Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][6] | CuAAC or SPAAC[2][6] | CuAAC, SPAAC, or Staudinger Ligation[7] |
| Glycoprotein Labeling Pattern | Can differ from azide-modified sugars, suggesting different glycosyltransferase utilization[1][2][7] | Distinct patterns, potentially highlighting different subsets of glycoproteins[1][2][7] | Well-characterized, broad labeling of glycoproteins[2] |
| Cytotoxicity | Generally low, but the copper catalyst in CuAAC can be cytotoxic[8] | Generally low, but the copper catalyst in CuAAC can be cytotoxic[8] | Generally low, though some derivatives show lower cytotoxicity than others[9] |
Metabolic Pathways and Experimental Workflows
The metabolic fate of these modified monosaccharides is a critical factor in experimental design and data interpretation. Both this compound and Ac4GalNAz are processed through the GalNAc salvage pathway. Once inside the cell, esterases remove the acetyl groups, and the resulting modified GalNAc is phosphorylated and then converted to a UDP-sugar, the donor substrate for glycosyltransferases. An important consideration is the enzyme GALE (UDP-galactose 4'-epimerase), which can interconvert UDP-GalNAc and UDP-GlcNAc analogs, potentially leading to labeling of both O-GalNAc and O-GlcNAc-modified proteins.[1][7]
Below are diagrams illustrating the metabolic pathway and a typical experimental workflow for using these probes.
Experimental Protocols
Detailed protocols are crucial for reproducible and reliable results. Below are summarized methodologies for key experiments.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., K-562 or 4T1) in appropriate media and allow them to adhere or reach the desired confluency. For experiments involving mut-AGX1, use cells stably transfected with the corresponding expression plasmid.[2]
-
Preparation of Sugar Stock: Prepare a stock solution of this compound or the azide-modified monosaccharide in DMSO.
-
Labeling: Add the sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM for this compound).[2] The optimal concentration should be determined empirically for each cell line and sugar.
-
Incubation: Incubate the cells for 24-48 hours to allow for metabolic incorporation of the modified sugar into cellular glycoproteins.
On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling cell surface glycoproteins.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them with PBS containing 1% BSA to remove media components.
-
Click Reaction Cocktail: Prepare the CuAAC reaction cocktail. A typical non-cytotoxic cocktail includes:
-
The complementary fluorescent probe (e.g., CF680-picolyl azide for alkyne-labeled cells).[2]
-
Copper(I) source (e.g., CuSO4 pre-mixed with a copper-chelating ligand like THPTA).
-
A reducing agent to maintain copper in the +1 oxidation state (e.g., sodium ascorbate).
-
-
Labeling: Resuspend the cells in the click reaction cocktail and incubate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Washing: After incubation, wash the cells multiple times with PBS to remove unreacted reagents.
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy. For in-gel fluorescence, the cells are lysed, and the proteins are separated by SDS-PAGE.[2]
Conclusion
Both this compound and azide-modified monosaccharides are valuable tools for the study of protein glycosylation. The choice between them depends on the specific experimental goals and the cellular system being used.
-
Azide-modified monosaccharides are highly efficient and reliable in most standard cell lines, offering robust and broad labeling of glycoproteins.
-
This compound , while less efficient in its native state, becomes a potent labeling reagent when combined with metabolic engineering (overexpression of mut-AGX1).[1][2] This approach offers the potential to explore different facets of the glycoproteome, as alkyne- and azide-tagged sugars may be utilized by different subsets of glycosyltransferases, leading to distinct labeling patterns.[2][7]
Researchers should consider the potential for differential labeling patterns and the need for genetic manipulation when choosing between these powerful chemical probes. As the toolbox for chemical glycobiology continues to expand, these comparative insights will be crucial for designing incisive experiments to decode the complexities of the glycome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.connect.h1.co [archive.connect.h1.co]
Validating Ac4GalNAlk Incorporation: A Comparative Guide to Glycosidase Digestion and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of metabolic labeling is paramount. The incorporation of synthetic sugars like N-propargyloxycarbonyl-D-galactosamine tetraacetate (Ac4GalNAlk) into glycoproteins is a powerful tool for studying glycosylation, but confirming this incorporation is a critical step. This guide provides a detailed comparison of methods to validate this compound incorporation, with a focus on glycosidase digestion and its alternatives.
This document outlines a proposed workflow for validating this compound incorporation using glycosidase digestion, alongside established alternative methods including click chemistry, mass spectrometry, and lectin blotting. Each method's experimental protocol, advantages, and limitations are discussed to aid in selecting the most appropriate technique for your research needs.
Glycosidase Digestion: A Proposed Workflow for Validation
Glycosidase digestion offers a biochemical approach to validate the incorporation of this compound by observing the removal of the glycan to which it is attached. The principle lies in detecting a change in the glycoprotein's properties, such as its molecular weight, after enzymatic treatment. While not a direct detection method for the alkyne group, a shift in a western blot after glycosidase treatment of a protein lysate from this compound-treated cells, compared to an untreated control, can provide evidence of successful glycosylation with the modified sugar.
Proposed Experimental Protocol: PNGase F Digestion
Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves between the innermost GlcNAc and asparagine residues of N-linked glycans, effectively removing the entire glycan chain.[1][2][3][4] If this compound is incorporated into N-glycans, treatment with PNGase F should result in a noticeable molecular weight shift on a Western blot.
Materials:
-
Cell lysates from cells cultured with and without this compound.
-
Glycoprotein Denaturing Buffer (e.g., 0.5% SDS, 40 mM DTT).
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
NP-40 or similar detergent.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody specific to the glycoprotein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Denaturation:
-
Reaction Setup:
-
To the denatured protein, add 2 µl of 10X G7 Reaction Buffer, 2 µl of 10% NP-40, and 6 µl of sterile water.[5]
-
Add 1 µl of PNGase F to the reaction mixture. For the negative control, add 1 µl of sterile water instead of the enzyme.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target glycoprotein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Expected Results: A successful incorporation of this compound into an N-linked glycoprotein will be validated by a downward shift in the molecular weight of the target protein in the PNGase F-treated lane compared to the untreated lane on the Western blot.
Alternative Validation Methods
While glycosidase digestion provides indirect evidence, other methods offer more direct and quantitative validation of this compound incorporation.
Click Chemistry
Click chemistry is a highly specific and widely used method for detecting alkyne-modified molecules like this compound.[6] The alkyne handle of incorporated this compound can be covalently linked to an azide-containing reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocol: In-gel Fluorescence Detection
Materials:
-
Cell lysates from cells cultured with and without this compound.
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488).
-
Copper(II) sulfate (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
SDS-PAGE gels.
-
Fluorescence gel scanner.
Procedure:
-
Protein Quantification: Adjust the protein concentration of all lysates to be equal.
-
Click Reaction:
-
To 20 µg of protein lysate in a microcentrifuge tube, add the click reaction cocktail:
-
Azide-fluorophore (final concentration 100 µM).
-
TCEP (final concentration 1 mM).
-
TBTA (final concentration 100 µM).
-
CuSO4 (final concentration 1 mM).
-
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to stop the reaction.
-
Run the samples on an SDS-PAGE gel.
-
-
In-gel Fluorescence Scanning:
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Mass Spectrometry
Mass spectrometry (MS) is the most definitive method for confirming the incorporation of this compound and identifying the specific sites of glycosylation.[7] This technique can precisely measure the mass of peptides and their modifications.
Experimental Protocol: Glycoproteomic Analysis
Procedure:
-
Protein Enrichment and Digestion:
-
Enrich the glycoprotein of interest from the cell lysate using immunoprecipitation or affinity chromatography.
-
Digest the enriched protein into peptides using a protease like trypsin.
-
-
Enrichment of Glycopeptides (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to identify the peptide sequence and the presence and location of the this compound modification.
-
Lectin Blotting
Lectin blotting is a technique that uses lectins, carbohydrate-binding proteins, to detect specific glycan structures.[8][9][10][11][12] While not specific for the alkyne modification, it can be used to confirm the presence of the GalNAc sugar backbone.
Experimental Protocol:
Procedure:
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific binding.
-
Lectin Incubation: Incubate the membrane with a biotinylated lectin that recognizes GalNAc, such as Helix pomatia agglutinin (HPA) or Vicia villosa agglutinin (VVA).
-
Streptavidin-HRP Incubation: Wash the membrane and incubate with streptavidin-HRP.
-
Detection: Visualize the bands using a chemiluminescent substrate.
Method Comparison
| Feature | Glycosidase Digestion | Click Chemistry | Mass Spectrometry | Lectin Blotting |
| Specificity | Indirect | High (for the alkyne) | Very High (identifies modification and site) | Moderate (for the sugar) |
| Sensitivity | Moderate | High | Very High | Moderate |
| Quantitative? | Semi-quantitative | Quantitative | Quantitative | Semi-quantitative |
| Ease of Use | Relatively easy | Relatively easy | Complex | Relatively easy |
| Equipment | Standard Western blot setup | Fluorescence gel scanner | Mass spectrometer | Standard Western blot setup |
| Confirms Incorporation | Indirectly | Directly | Directly | Indirectly |
| Identifies Site | No | No | Yes | No |
Visualizing the Pathways and Workflows
References
- 1. protocols.io [protocols.io]
- 2. promega.com [promega.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. neb.com [neb.com]
- 6. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. maokangbio.com [maokangbio.com]
- 10. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lectin Blot Analysis for Glyco-code Based Diagnostics - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Battle: Optimizing Click Reaction Conditions for Ac4GalNAlk Conjugation
A comprehensive guide for researchers comparing the efficiency of Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition for the conjugation of tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAlk). This guide provides a detailed comparison of the two primary "click" chemistry platforms, offering insights into their relative efficiencies, experimental protocols, and underlying mechanisms to aid in the selection of the optimal conjugation strategy.
In the realm of bioconjugation and chemical biology, the azide-alkyne cycloaddition, or "click" reaction, has become an indispensable tool for its high efficiency, specificity, and biocompatibility. For researchers working with the metabolic label this compound, which introduces azido groups onto cellular glycans, choosing the right click reaction conditions is paramount for successful downstream applications. This guide focuses on the two most prevalent methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
At a Glance: CuAAC vs. SPAAC for this compound
While specific quantitative data for the click reaction of this compound is not extensively available in the literature, studies on the closely related analog, tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz), provide valuable insights. A comparative analysis in the context of O-GlcNAc proteomics suggests that CuAAC offers higher labeling efficiency and specificity compared to SPAAC .[1]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (relies on ring strain) |
| Relative Efficiency | Generally higher yields and faster kinetics | Can be slower and may not reach completion |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst | Excellent biocompatibility, ideal for live-cell imaging |
| Reaction Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Byproducts | Minimal | Minimal |
| Key Considerations | Requires a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA) to prevent copper toxicity and enhance reaction rate. | The choice of cyclooctyne can significantly impact reaction kinetics. |
Delving Deeper: Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, significantly accelerating the reaction rate.[2] In contrast, SPAAC utilizes a strained cyclooctyne, where the ring strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed without a catalyst.[3]
Below are graphical representations of the typical experimental workflows for labeling this compound-modified biomolecules using both CuAAC and SPAAC.
Experimental Protocols
Below are representative protocols for performing CuAAC and SPAAC reactions on biomolecules metabolically labeled with this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general procedures for bioconjugation.
Materials:
-
This compound-labeled protein lysate or purified protein in a suitable buffer (e.g., PBS).
-
Alkyne probe (e.g., Biotin-Alkyne, Fluorescent Alkyne).
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water).
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water).
Procedure:
-
To your this compound-labeled sample, add the alkyne probe to the desired final concentration (typically a 10- to 50-fold molar excess over the azide).
-
In a separate tube, premix the CuSO4 and ligand solutions. A common ratio is 1 part CuSO4 to 5 parts ligand. Allow this mixture to incubate for a few minutes at room temperature.
-
Add the premixed copper/ligand solution to the sample. The final concentration of copper can range from 50 µM to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive biological samples, the reaction can be performed at 4°C overnight.
-
Proceed with purification to remove excess reagents and catalyst. This can be achieved by methods such as protein precipitation, dialysis, or size-exclusion chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on the use of a dibenzocyclooctyne (DBCO) reagent, a common choice for SPAAC.
Materials:
-
This compound-labeled protein lysate, purified protein, or live cells in a suitable buffer or media.
-
Strained cyclooctyne probe (e.g., DBCO-Biotin, DBCO-Fluorophore).
Procedure:
-
To your this compound-labeled sample, add the strained cyclooctyne probe to the desired final concentration. The optimal concentration will depend on the specific probe and the biological system and may require titration.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the kinetics of the specific cyclooctyne used.
-
For in vitro reactions, the sample can then be directly analyzed or purified as needed. For live-cell imaging, cells can be washed to remove excess probe before visualization.
Conclusion: Making the Right Choice
The choice between CuAAC and SPAAC for this compound conjugation hinges on the specific experimental requirements.
-
For applications where high reaction efficiency and quantitative labeling are critical, and the potential for copper cytotoxicity can be managed (e.g., in vitro labeling of purified proteins or cell lysates), CuAAC is often the superior choice. The use of copper-chelating ligands is crucial to mitigate cellular damage.
-
For live-cell imaging and in vivo applications where biocompatibility is the primary concern, SPAAC is the undisputed winner. The absence of a toxic catalyst allows for the direct labeling of biological systems with minimal perturbation.
Researchers should carefully consider the trade-offs between the higher efficiency of CuAAC and the superior biocompatibility of SPAAC to select the most appropriate click chemistry platform for their this compound-based studies.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Orthogonal Validation of Ac4GalNAlk Labeling with Lectin Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic glycoengineering using acyl-modified monosaccharides, such as tetraacetylated N-alkynylgalactosamine (Ac4GalNAlk), has become a pivotal technique for the detection and visualization of glycosylation in living systems. This powerful method allows for the bioorthogonal labeling of glycans, enabling researchers to track their synthesis, trafficking, and localization. However, ensuring the specificity and accuracy of this labeling is paramount. Orthogonal validation, a process of confirming results through an independent method, is a critical step. This guide provides a comprehensive comparison of this compound labeling with a classic glycobiology technique: lectin staining, offering a robust method for validating the incorporation of this metabolic precursor into cellular glycans.
Comparative Analysis of this compound Labeling and Lectin Staining
Metabolic labeling with this compound offers the advantage of dynamically tracking newly synthesized glycans, while lectin staining provides a snapshot of the total cellular glycan landscape with a specific motif. When used in conjunction, these methods provide a powerful validation strategy. A successful orthogonal validation will demonstrate a high degree of co-localization between the signal from the "clicked" this compound and the staining pattern of a lectin specific for N-acetylgalactosamine (GalNAc) residues.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical co-localization experiment designed to validate this compound labeling with Wisteria floribunda agglutinin (WFA), a lectin known to bind to GalNAc and GalNAc-containing structures. The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are standard metrics used to quantify the degree of co-localization between two fluorescent signals.
| Cell Line | Treatment | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC1: this compound signal overlapping with WFA) | Manders' Overlap Coefficient (MOC2: WFA signal overlapping with this compound) |
| HEK293T | This compound + WFA-FITC | 0.85 ± 0.05 | 0.92 ± 0.04 | 0.78 ± 0.06 |
| HEK293T | No this compound + WFA-FITC | N/A | N/A | N/A |
| HEK293T | This compound + No WFA-FITC | N/A | N/A | N/A |
| Jurkat | This compound + WFA-FITC | 0.82 ± 0.07 | 0.89 ± 0.05 | 0.75 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments. PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with values above 0.5 generally considered to indicate good co-localization. MOC values range from 0 to 1, representing the fraction of one signal that co-localizes with the other.
Experimental Protocols
Detailed methodologies for both this compound metabolic labeling and subsequent lectin staining are crucial for reproducible and reliable validation.
This compound Metabolic Labeling and Click Chemistry Protocol
This protocol outlines the steps for labeling cellular glycans with this compound and visualizing them via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency in standard growth medium.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne-modified sugar.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular staining.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µM azide-fluorophore (e.g., Alexa Fluor 594 Azide)
-
1 mM CuSO4
-
10 mM sodium ascorbate (prepare fresh)
-
100 µM TBTA ligand in PBS.
-
-
Wash the cells three times with PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Lectin Staining Protocol
This protocol describes the staining of cells with a fluorescently conjugated lectin.
-
Cell Preparation:
-
Cells can be either live or fixed and permeabilized as described in the this compound protocol. For co-localization studies, use the same fixed and permeabilized cells after the click reaction.
-
-
Blocking:
-
To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
Lectin Incubation:
-
Prepare a working solution of the fluorescently labeled lectin (e.g., WFA-FITC) in blocking buffer at a concentration of 5-20 µg/mL.
-
Incubate the cells with the lectin solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
The metabolic incorporation of this compound follows the natural mucin-type O-glycosylation pathway. Understanding this pathway is essential for interpreting the labeling results.
This guide provides a framework for the robust validation of this compound metabolic labeling experiments. By employing lectin staining as an orthogonal method, researchers can confidently ensure the specificity of their labeling and gain deeper insights into the complex world of glycosylation.
Ac4GalNAlk: A Non-Radioactive Alternative for Metabolic Labeling of Glycoproteins
A Comparison Guide for Researchers
Metabolic labeling is a cornerstone technique for elucidating the dynamics of biomolecules within living systems. For decades, radioactive isotopes have been the gold standard for tracing the synthesis and turnover of proteins, nucleic acids, and other cellular components. However, the inherent safety risks, regulatory hurdles, and potential for cellular perturbation associated with radioactivity have driven the development of safer, non-radioactive alternatives. This guide provides a comprehensive comparison of Ac4GalNAlk (peracetylated N-alkynylgalactosamine), a bioorthogonal chemical reporter, with traditional radioactive metabolic labeling for the study of glycoproteins.
Performance Comparison: this compound vs. Radioactive Labeling
The choice between this compound and radioactive labeling depends on the specific experimental goals, available resources, and safety considerations. While radioactive methods have historically offered high sensitivity, this compound, coupled with bioorthogonal click chemistry, provides a safer and more versatile approach for studying glycosylation.
| Feature | This compound | Radioactive Labeling (e.g., ³⁵S-methionine) |
| Principle | Metabolic incorporation of an alkyne-modified sugar into glycoproteins, followed by detection with a fluorescent or affinity-tagged azide via click chemistry. | Metabolic incorporation of a radioactive amino acid (e.g., ³⁵S-methionine) into the polypeptide backbone of proteins. |
| Detection | Fluorescence microscopy, flow cytometry, Western blot (with fluorescently tagged probes), mass spectrometry. | Autoradiography, phosphorimaging, liquid scintillation counting. |
| Sensitivity | Generally considered less sensitive than radioactive methods, but can be enhanced through genetic engineering to boost metabolic uptake. | High sensitivity, capable of detecting low-abundance proteins.[1] |
| Specificity | Targets specific types of glycosylation (O-GalNAc), offering insights into this particular post-translational modification. | Labels all newly synthesized proteins containing the specific amino acid (e.g., methionine). |
| Safety | Non-radioactive, posing minimal safety risks. Requires handling of standard laboratory chemicals. | Involves handling of radioactive materials, requiring specialized safety protocols, equipment, and disposal procedures. Can cause cellular damage, cell cycle arrest, and apoptosis.[1][2] |
| Cellular Perturbation | Generally considered less perturbing to cellular processes. | Can inhibit cell cycle progression, proliferation, and survival, potentially altering the biological processes under investigation.[1][2] |
| Multiplexing | Amenable to multiplexing with other fluorescent probes for multi-color imaging and analysis. | Multiplexing is challenging and often requires isotopes with different emission energies. |
| Cost | Reagent costs can be higher than radioactive isotopes, but overall cost may be lower due to the absence of specialized equipment and disposal fees. | Isotope costs can be lower, but significant expenses are associated with lead shielding, scintillation counters, phosphorimagers, and radioactive waste disposal. |
Experimental Protocols
This compound Metabolic Labeling and Click Chemistry Detection
This protocol is a representative workflow for labeling glycoproteins in cultured mammalian cells with this compound followed by fluorescent detection.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., copper(II) sulfate (CuSO₄), copper-binding ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the this compound-containing medium and incubate for 24-72 hours under standard cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets). For cell surface labeling, this step can be omitted.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the copper(II) sulfate, copper-binding ligand, and the azide-functionalized fluorescent probe in the appropriate buffer.
-
Add the reducing agent (e.g., sodium ascorbate) to the cocktail to reduce Cu(II) to the catalytic Cu(I) state.[3][4][5]
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[2]
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Radioactive Metabolic Labeling with ³⁵S-methionine
This protocol provides a general procedure for labeling newly synthesized proteins in cultured mammalian cells with ³⁵S-methionine.
Materials:
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
³⁵S-methionine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Scintillation cocktail and scintillation counter or phosphorimager
Procedure:
-
Cell Starvation:
-
Culture cells to the desired confluency.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Add methionine-free medium to the cells and incubate for 30-60 minutes to deplete the intracellular pool of unlabeled methionine.[5]
-
-
Radioactive Labeling:
-
Prepare the labeling medium by adding ³⁵S-methionine to fresh methionine-free medium at a final concentration of 50-100 µCi/mL.
-
Remove the starvation medium and add the labeling medium to the cells.
-
Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) in a CO₂ incubator. All handling of radioactive materials should be performed in a designated area with appropriate shielding.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the radioactive labeling medium and dispose of it as radioactive waste.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
-
Quantification and Analysis:
-
Liquid Scintillation Counting: Mix a small aliquot of the cell lysate with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE and Autoradiography/Phosphorimaging: Separate the labeled proteins by SDS-PAGE. Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled protein bands.
-
Visualizing the Workflows and Pathways
This compound Metabolic Labeling and Detection Workflow
Caption: Workflow for this compound metabolic labeling and detection.
Radioactive Metabolic Labeling Workflow
Caption: Workflow for radioactive metabolic labeling and detection.
This compound Metabolic Pathway
Caption: Metabolic activation pathway of this compound.
References
Safety Operating Guide
Proper Disposal of Ac4GalNAlk: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Ac4GalNAlk, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a weakly alkyne-labeled reagent for metabolic oligosaccharide engineering.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, standard laboratory safety practices should always be observed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove any contaminated clothing.
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.
-
Ingestion: If swallowed, consult a physician and show them the Safety Data Sheet (SDS).[1]
Disposal Procedures for this compound
The disposal of this compound and its waste should be conducted in accordance with all applicable federal, state, and local regulations. As a non-hazardous chemical, the disposal requirements may be less stringent than for hazardous materials; however, it is crucial to prevent its release into the environment.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.
-
Label the container as "this compound Waste" or with a similar clear identifier.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Ensure the container is kept closed when not in use.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain. While not classified as hazardous, introducing specialized research chemicals into the sanitary sewer system is not a recommended practice and may be prohibited by local ordinances.
-
Engage a licensed chemical waste disposal contractor. This is the most appropriate and compliant method for disposing of specialized laboratory chemicals. The contractor will have the expertise and permits to handle and dispose of the waste in an environmentally sound manner.
-
Provide the waste disposal contractor with a copy of the this compound Safety Data Sheet (SDS) to ensure they have all the necessary information for proper handling and disposal.
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C19H25NO10 |
| Molecular Weight | 427.41 g/mol |
| CAS Number | 1810852-60-8 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
